D-Fructose 6-phosphate dipotassium salt
Description
Significance in Core Metabolic Processes
D-fructose 6-phosphate (F6P) is a critical junction point in carbohydrate metabolism, primarily linking glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). wikipedia.orgpathwaycommons.orglibretexts.org
In glycolysis , the central pathway for glucose breakdown, F6P is formed from the isomerization of glucose 6-phosphate. wikipedia.org This reaction is a reversible step. taylorandfrancis.com Subsequently, F6P is phosphorylated to fructose-1,6-bisphosphate, a committed step in glycolysis. wikipedia.org
Conversely, in gluconeogenesis , the process of synthesizing glucose from non-carbohydrate precursors, fructose-1,6-bisphosphate is converted back to F6P by the enzyme fructose-1,6-bisphosphatase. taylorandfrancis.comjackwestin.com This makes the F6P/fructose-1,6-bisphosphate cycle a key regulatory point in metabolic control. nih.gov
F6P is also a key player in the pentose phosphate pathway (PPP) , a metabolic route that runs parallel to glycolysis. wikipedia.org The PPP is crucial for producing NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis. libretexts.orgwikipedia.org F6P can be generated in the non-oxidative phase of the PPP and can be channeled back into glycolysis. libretexts.org The interplay between glycolysis and the PPP, influenced by the cell's need for ATP, NADPH, and biosynthetic precursors, determines the metabolic fate of F6P. aklectures.com
Furthermore, F6P serves as a precursor for the synthesis of other important molecules. For instance, it can enter the hexosamine pathway, leading to the production of UDP-N-acetylglucosamine, a vital component for glycosylation reactions. taylorandfrancis.com In plants, F6P is involved in sucrose (B13894) metabolism. nih.gov
Historical Perspectives in Biochemical Research
The discovery and understanding of D-fructose 6-phosphate are intrinsically linked to the broader history of unraveling metabolic pathways. The compound is sometimes referred to as the "Neuberg ester" after the German biochemist Carl Neuberg. wikipedia.orgnih.gov In 1918, Neuberg discovered that this compound could be produced through the mild acid hydrolysis of fructose (B13574) 2,6-bisphosphate. wikipedia.org
The elucidation of the complete set of reactions in the pentose phosphate pathway, where F6P is a key intermediate, was achieved in the early 1950s by Bernard Horecker and his colleagues. wikipedia.org This work was fundamental to understanding the anabolic roles of glucose metabolism beyond just energy production. wikipedia.org
Early research also focused on the enzymes that interconvert F6P. For example, the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate (B1210287) is catalyzed by glucose-6-phosphate isomerase, which was identified as a crucial link between glycolysis and the pentose phosphate pathway. taylorandfrancis.com
More recent research has continued to explore the intricate regulatory roles of F6P and its derivatives. For example, fructose 2,6-bisphosphate, synthesized from F6P, is now understood to be a powerful allosteric regulator that coordinates glycolysis and gluconeogenesis in response to hormonal signals. wikipedia.org The non-enzymatic formation of fructose 1,6-bisphosphate from glyceraldehyde 3-phosphate and dihydroxyacetone phosphate under conditions mimicking the early Earth's oceans suggests that the origins of gluconeogenesis, and thus the formation of stable sugar phosphates like F6P, could predate the evolution of enzymes. nih.gov
Table of Compound Names
Structure
2D Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C6H13O9P.K/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPSDEVNXCUGNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O.[K] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13KO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585154 | |
| Record name | PUBCHEM_16219351 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103213-47-4 | |
| Record name | PUBCHEM_16219351 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Interconversion of D Fructose 6 Phosphate
De Novo Synthesis Pathways
De novo synthesis of D-fructose 6-phosphate primarily occurs through the isomerization of other hexose (B10828440) phosphates.
The most direct and common pathway for the formation of D-fructose 6-phosphate is the reversible isomerization of D-glucose 6-phosphate. pnas.orgwikipedia.org This reaction is a critical step in glycolysis and is catalyzed by the enzyme phosphoglucose (B3042753) isomerase (PGI), also known as phosphohexose isomerase (PHI) or glucose-6-phosphate isomerase (GPI). pnas.orgwikipedia.org The enzyme facilitates the conversion of the six-membered pyranose ring of glucose-6-phosphate into the five-membered furanose ring of fructose-6-phosphate (B1210287). vaia.com This structural rearrangement is essential for the subsequent phosphorylation to fructose-1,6-bisphosphate, a key regulatory step in glycolysis. vaia.com The mechanism involves the opening of the glucose ring, followed by isomerization through a cis-enediol intermediate, and finally, the closing of the fructose (B13574) ring. wikipedia.org The reaction is reversible, and its direction is determined by the intracellular concentrations of the substrate and product. wikipedia.org
| Enzyme | Substrate | Product | Pathway |
|---|---|---|---|
| Phosphoglucose Isomerase (PGI) | D-Glucose 6-phosphate | D-Fructose 6-phosphate | Glycolysis, Gluconeogenesis |
D-fructose 6-phosphate can also be synthesized from D-glucosamine 6-phosphate through the action of glucosamine-6-phosphate isomerase 1 (GNP1), also known as glucosamine-6-phosphate deaminase. ebi.ac.ukwikipedia.org This enzyme catalyzes the reversible conversion of D-glucosamine 6-phosphate and water into D-fructose 6-phosphate and ammonia. wikipedia.org This reaction is part of the amino sugar metabolism pathway. wikipedia.org The enzyme belongs to the family of hydrolases that act on carbon-nitrogen bonds. wikipedia.org In Escherichia coli, this enzyme is an allosteric hexameric protein. nih.gov
| Enzyme | Substrate | Product | Pathway |
|---|---|---|---|
| Glucosamine-6-phosphate Isomerase 1 (GNP1) | D-Glucosamine 6-phosphate | D-Fructose 6-phosphate | Amino Sugar Metabolism |
Alternative Metabolic Entry Points
In addition to de novo synthesis, D-fructose 6-phosphate can be formed from fructose through phosphorylation, providing an alternative entry point into central metabolism.
In certain tissues, such as adipose tissue and muscle, hexokinase can directly phosphorylate fructose to produce D-fructose 6-phosphate, which then enters the glycolytic pathway. nih.gov However, hexokinase has a much higher affinity for glucose than for fructose. nih.gov Therefore, glucose competitively inhibits the phosphorylation of fructose by hexokinase, making this pathway less significant in the presence of high glucose concentrations. nih.gov In plants, sucrose (B13894) is converted into glucose and fructose, and both are then phosphorylated by hexokinase to their respective 6-phosphate forms. ncert.nic.in
In bacteria, the phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS) is a major pathway for the uptake and phosphorylation of sugars, including fructose. nih.govebi.ac.uk The PTS catalyzes the concomitant transport and phosphorylation of fructose across the cell membrane. nih.gov The fructose-specific PTS transports fructose into the cell and phosphorylates it to either fructose-1-phosphate (B91348) or fructose-6-phosphate, depending on the specific type of fructose permease. ebi.ac.uk The phosphoryl group is transferred from phosphoenolpyruvate (PEP) through a cascade of proteins to the incoming fructose molecule. nih.gov This system directly links fructose uptake to glycolysis. nih.gov
Metabolic Pathway Integration of D Fructose 6 Phosphate
Glycolysis Pathway Dynamics
Glycolysis is the universal metabolic pathway that converts glucose into pyruvate (B1213749), releasing energy in the form of ATP and NADH. D-fructose 6-phosphate is a central player in this process.
Phosphorylation to Fructose (B13574) 1,6-bisphosphate: The Committed Step
The conversion of fructose 6-phosphate to fructose 1,6-bisphosphate is a critical and highly regulated step in glycolysis. creative-proteomics.combrainly.com This reaction is catalyzed by the enzyme phosphofructokinase-1 (PFK-1), which transfers a phosphate (B84403) group from an ATP molecule to fructose 6-phosphate. creative-proteomics.comwikipedia.orgwikipedia.org This step is often referred to as the "committed step" of glycolysis because the resulting molecule, fructose 1,6-bisphosphate, is destined for breakdown through the remainder of the glycolytic pathway. creative-proteomics.combrainly.comchegg.com The reaction is essentially irreversible under physiological conditions, ensuring the unidirectional flow of metabolites towards pyruvate production. brainly.com
The activity of PFK-1 is tightly controlled by various allosteric effectors, reflecting the cell's energy status. wikipedia.orglibretexts.org High levels of ATP, a sign of energy abundance, inhibit PFK-1, slowing down glycolysis. wikipedia.orglibretexts.orgyoutube.com Conversely, high levels of AMP, an indicator of low energy, activate the enzyme, thus increasing the rate of glycolysis to generate more ATP. wikipedia.orgyoutube.com This intricate regulation ensures that glucose is utilized efficiently based on the cell's immediate energy requirements.
Gluconeogenesis Pathway Reciprocity
Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. It is essentially the reverse of glycolysis, though not all enzymatic steps are identical.
Fructose 1,6-bisphosphatase-mediated Conversion
In gluconeogenesis, the conversion of fructose 1,6-bisphosphate back to fructose 6-phosphate is catalyzed by the enzyme fructose 1,6-bisphosphatase (FBPase). wikipedia.orgbrainly.com This reaction is a key regulatory point in gluconeogenesis and is essentially the reverse of the PFK-1 catalyzed step in glycolysis. wikipedia.org The activity of FBPase is reciprocally regulated with PFK-1 to prevent a futile cycle where both pathways operate simultaneously, leading to a net consumption of ATP. nih.gov
FBPase is allosterically inhibited by AMP and fructose 2,6-bisphosphate. wikipedia.orgnih.gov High levels of AMP, signaling low energy, inhibit FBPase to halt the energy-consuming process of gluconeogenesis. brainly.com Fructose 2,6-bisphosphate is a potent allosteric regulator that activates PFK-1 and inhibits FBPase, thereby coordinating the flux through glycolysis and gluconeogenesis in response to hormonal signals like insulin (B600854) and glucagon (B607659). wikipedia.orgnih.govmedschoolcoach.com
Pentose (B10789219) Phosphate Pathway Integration
The pentose phosphate pathway (PPP) is a metabolic pathway parallel to glycolysis that is crucial for generating NADPH and the precursors for nucleotide synthesis. wikipedia.orgnih.gov D-fructose 6-phosphate serves as a key link between glycolysis and the PPP.
Contribution to NADPH Production
The pentose phosphate pathway is a major source of NADPH, a crucial reducing agent required for various biosynthetic reactions and for protecting the cell against oxidative stress. wikipedia.orgnumberanalytics.comprinceton.edu While the initial oxidative phase of the PPP generates NADPH from glucose 6-phosphate, the non-oxidative phase can interconvert sugar phosphates, including fructose 6-phosphate. wikipedia.orgnih.gov The enzyme transketolase, which requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor, can catalyze the transfer of a two-carbon unit from a ketose to an aldose. wikipedia.orgchemeurope.com For instance, transketolase can transfer a two-carbon fragment from xylulose 5-phosphate to erythrose 4-phosphate to produce fructose 6-phosphate and glyceraldehyde 3-phosphate. wikipedia.orglecturio.com This reversible reaction allows the cell to channel intermediates back into glycolysis or to generate more pentose phosphates depending on the metabolic needs. Through these interconversions, the carbon skeletons from fructose 6-phosphate can be utilized to produce more NADPH if the cell's demand for reducing power is high. researchgate.netnih.govfrontiersin.org
Precursor for Nucleotide Synthesis
The pentose phosphate pathway is the primary source of ribose 5-phosphate, the sugar backbone of nucleotides and nucleic acids (DNA and RNA). wikipedia.orgnih.govprinceton.edu D-fructose 6-phosphate, along with glyceraldehyde 3-phosphate, can be converted into ribose 5-phosphate through the non-oxidative branch of the PPP, even when the oxidative phase is not active. libretexts.orgnih.gov The reversible reactions catalyzed by transketolase and transaldolase allow for the synthesis of ribose 5-phosphate from glycolytic intermediates. wikipedia.org For example, transketolase can react with fructose 6-phosphate and glyceraldehyde 3-phosphate to produce erythrose 4-phosphate and xylulose 5-phosphate. mit.edu These can then be further converted to ribose 5-phosphate. This connection is particularly important in rapidly dividing cells that have a high demand for nucleotide synthesis for DNA replication. nih.govwikipedia.org
Hexosamine Biosynthesis Pathway (HBP) Involvement
The hexosamine biosynthesis pathway (HBP) is a crucial metabolic route that utilizes a small percentage (approximately 2-5%) of the total glucose flux. taylorandfrancis.com This pathway is responsible for producing the amino sugar nucleotide uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for complex macromolecules. nih.govnih.gov Fructose-6-phosphate (B1210287) serves as the primary entry point from glycolysis into the HBP. nih.govebi.ac.uk
The first and rate-limiting step of the hexosamine biosynthesis pathway is the conversion of fructose-6-phosphate to glucosamine-6-phosphate. nih.govebi.ac.uk This irreversible reaction is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT), also known as glucosamine-6-phosphate synthase (GlmS). ebi.ac.ukquiz-maker.com GFAT transfers an amide group from the amino acid glutamine to fructose-6-phosphate, yielding glucosamine-6-phosphate and glutamate (B1630785). nih.gov This enzymatic step effectively commits glucose-derived carbons to the synthesis of hexosamines. quiz-maker.com The activity of GFAT is a key regulatory point for the entire pathway, controlling the flux of substrates towards the production of UDP-GlcNAc. nih.govnih.gov
Following its synthesis, glucosamine-6-phosphate undergoes a series of enzymatic reactions to become the final product of the HBP, UDP-GlcNAc. nih.govresearchgate.net This process involves acetylation to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P), isomerization to N-acetylglucosamine-1-phosphate (GlcNAc-1-P), and finally, uridylation using uridine triphosphate (UTP). nih.govresearchgate.net
UDP-GlcNAc is a vital sugar nucleotide that serves as the universal donor of the N-acetylglucosamine (GlcNAc) moiety for post-translational modifications of proteins. ebi.ac.uksinica.edu.tw It is the essential substrate for two major types of protein glycosylation:
N-linked glycosylation: This process occurs in the endoplasmic reticulum and Golgi apparatus, where complex oligosaccharide chains are attached to the asparagine residues of secretory and cell-surface proteins. nih.govfrontierspartnerships.org UDP-GlcNAc is required for the initial synthesis of the lipid-linked oligosaccharide precursor. sinica.edu.tw
O-linked GlcNAcylation (O-GlcNAc): This is a dynamic and reversible modification occurring in the nucleus and cytoplasm, where a single GlcNAc molecule is attached to serine or threonine residues of intracellular proteins. nih.govresearchgate.net This modification plays a crucial role in regulating protein activity, stability, and localization in response to nutrient availability.
By providing the essential substrate for these modifications, the HBP, originating from fructose-6-phosphate, links cellular nutrient status (integrating glucose, amino acid, fatty acid, and nucleotide metabolism) to the regulation of a vast array of cellular processes. nih.gov
Interactive Table 1: Key Enzymes in the Hexosamine Biosynthesis Pathway
| Enzyme | Substrates | Product | Function |
| Glutamine:Fructose-6-phosphate Amidotransferase (GFAT) | D-Fructose 6-phosphate, L-Glutamine | Glucosamine 6-phosphate, L-Glutamate | Catalyzes the first and rate-limiting step of the HBP. nih.gov |
| Glucosamine-phosphate N-acetyltransferase (GNA1) | Glucosamine 6-phosphate, Acetyl-CoA | N-acetylglucosamine 6-phosphate (GlcNAc-6-P) | Acetylates glucosamine-6-phosphate. nih.govresearchgate.net |
| N-acetylglucosamine-phosphate mutase (AGM) | N-acetylglucosamine 6-phosphate (GlcNAc-6-P) | N-acetylglucosamine 1-phosphate (GlcNAc-1-P) | Isomerizes the phosphate group from the 6th to the 1st carbon. nih.govresearchgate.net |
| UDP-N-acetylglucosamine pyrophosphorylase (UAP1) | N-acetylglucosamine 1-phosphate (GlcNAc-1-P), UTP | Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc) | Catalyzes the final step in UDP-GlcNAc synthesis. researchgate.net |
Lipid Metabolism and Lipogenesis Pathways
Fructose-6-phosphate is a key contributor to lipid synthesis, not through direct conversion, but by providing the necessary precursors through its metabolism in the glycolytic pathway.
Within the glycolytic pathway, fructose-6-phosphate is phosphorylated by phosphofructokinase-1 (PFK-1) to form fructose-1,6-bisphosphate. taylorandfrancis.comwikipedia.org This molecule is then cleaved by the enzyme aldolase (B8822740) to yield two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). nih.govbyjus.com
These triose phosphates are pivotal for lipogenesis:
Glyceraldehyde-3-phosphate (G3P): G3P continues down the glycolytic pathway to be converted into pyruvate. researchgate.net Pyruvate then enters the mitochondria and is decarboxylated to form acetyl-CoA, the fundamental two-carbon building block for de novo fatty acid synthesis. nih.govresearchgate.net
Dihydroxyacetone phosphate (DHAP): DHAP can be readily converted into the glycerol-3-phosphate backbone required for the esterification of fatty acids to form triglycerides. youtube.com
Because fructose metabolism can rapidly generate these triose phosphates, bypassing the main regulatory checkpoint of glycolysis (PFK-1), it can lead to a significant increase in the substrates available for both fatty acid and triglyceride synthesis, thereby promoting de novo lipogenesis. nih.govnih.gov
Interplay with Glycogen (B147801) Metabolism
Fructose-6-phosphate and its metabolic derivatives have a significant influence on glycogen metabolism, primarily by enhancing glycogen synthesis (glycogenesis). Fructose metabolism in the liver provides both the substrate and allosteric activators that promote the storage of glucose as glycogen. nih.gov
The triose phosphates (DHAP and G3P) generated from fructose metabolism can be shunted into the gluconeogenesis pathway to be re-synthesized into glucose-6-phosphate (G6P). nih.gov G6P is the direct precursor for glycogen synthesis, being converted to glucose-1-phosphate and then to UDP-glucose, which is incorporated into glycogen chains by glycogen synthase. quiz-maker.com Furthermore, fructose metabolism can lead to the formation of fructose-1-phosphate (B91348), which acts as a potent allosteric activator of glucokinase. nih.govnih.gov This activation promotes the phosphorylation of glucose to G6P, further channeling glucose towards glycogen storage. nih.gov Fructose-1-phosphate also allosterically inhibits glycogen phosphorylase, the enzyme responsible for glycogen breakdown, thus favoring net glycogen accumulation. nih.gov
Interactive Table 2: Compounds Involved in Metabolic Integration
| Compound Name | Abbreviation | Pathway(s) | Metabolic Role |
| D-Fructose 6-phosphate | F6P | Glycolysis, HBP, Pentose Phosphate Pathway | Central glycolytic intermediate; entry point to HBP. taylorandfrancis.comwikipedia.org |
| Glucosamine 6-phosphate | GlcN-6P | Hexosamine Biosynthesis Pathway | First product of the HBP, derived from F6P. ebi.ac.uk |
| Uridine Diphosphate N-acetylglucosamine | UDP-GlcNAc | Hexosamine Biosynthesis Pathway, Glycosylation | End-product of HBP; substrate for N- and O-linked glycosylation. nih.govnih.gov |
| Glyceraldehyde 3-phosphate | G3P | Glycolysis, Lipogenesis, Gluconeogenesis | Precursor for pyruvate and acetyl-CoA (fatty acid synthesis). nih.govresearchgate.net |
| Dihydroxyacetone phosphate | DHAP | Glycolysis, Lipogenesis, Gluconeogenesis | Precursor for glycerol-3-phosphate (triglyceride backbone). nih.gov |
| Glucose 6-phosphate | G6P | Glycolysis, Glycogen Metabolism, Pentose Phosphate Pathway | Precursor for glycogen synthesis. quiz-maker.com |
| Fructose 1,6-bisphosphate | F1,6BP | Glycolysis, Gluconeogenesis | Intermediate in glycolysis; cleaved to form G3P and DHAP. wikipedia.org |
| Acetyl Coenzyme A | Acetyl-CoA | Fatty Acid Synthesis, TCA Cycle | Primary building block for fatty acid synthesis. nih.gov |
Enzymatic Regulation of D Fructose 6 Phosphate Flux
Phosphofructokinase-1 (PFK-1) Regulation
Phosphofructokinase-1 (PFK-1) is a principal regulatory enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose (B13574) 6-phosphate to fructose 1,6-bisphosphate. wikipedia.orgresearchgate.net This reaction is the first committed step unique to glycolysis, making PFK-1 a crucial site for metabolic regulation. wikipedia.org The activity of PFK-1 is controlled by a complex interplay of allosteric modulators that signal the cell's energy status. nih.govbiorxiv.org
The regulation of PFK-1 is finely tuned by the cellular energy charge, primarily through the allosteric effects of adenosine nucleotides. ATP, a substrate for the PFK-1 reaction, also acts as an allosteric inhibitor. wikipedia.orgreddit.com High concentrations of ATP indicate an energy-rich state, signaling a reduced need for glycolysis. ATP binds to an allosteric site on PFK-1, distinct from the catalytic site, which decreases the enzyme's affinity for its substrate, fructose 6-phosphate. wikipedia.org
Conversely, AMP and ADP are potent allosteric activators of PFK-1. nih.govbiorxiv.org When energy levels are low, the concentrations of AMP and ADP rise relative to ATP. The binding of AMP, in particular, reverses the inhibitory effect of ATP and stimulates PFK-1 activity, thereby increasing the rate of glycolysis to generate more ATP. wikipedia.org
Citrate, an intermediate of the citric acid cycle, also acts as an allosteric inhibitor of PFK-1. wikipedia.org An accumulation of citrate signals that the biosynthetic precursor needs of the cell are being met and that the citric acid cycle is operating at capacity. By inhibiting PFK-1, citrate effectively links the rate of glycolysis to the activity of the citric acid cycle, preventing an excessive flux of glucose breakdown products into a saturated pathway. wikipedia.org
| Allosteric Modulator | Effect on PFK-1 Activity | Metabolic Signal |
| ATP | Inhibition | High energy charge |
| AMP | Activation | Low energy charge |
| Citrate | Inhibition | Abundance of biosynthetic precursors |
Fructose 2,6-bisphosphate (Fru-2,6-P2) is the most potent allosteric activator of PFK-1. wikipedia.orgresearchgate.net It significantly increases the affinity of PFK-1 for its substrate, fructose 6-phosphate, and importantly, it overcomes the allosteric inhibition by ATP. wikipedia.orgnih.gov This allows for a more sensitive and dynamic regulation of glycolysis in response to hormonal signals, particularly in eukaryotes. wikipedia.org Even at high concentrations of ATP, the presence of Fru-2,6-P2 can stimulate PFK-1, thus promoting glycolytic flux. nih.gov The concentration of Fru-2,6-P2 itself is tightly regulated by the bifunctional enzyme PFK-2/FBPase-2. wikipedia.orgwikipedia.org
Phosphofructokinase-2/Fructose-2,6-bisphosphatase (PFK-2/FBPase-2) Activity
Phosphofructokinase-2/Fructose-2,6-bisphosphatase (PFK-2/FBPase-2) is a bifunctional enzyme that plays a pivotal role in regulating the levels of Fru-2,6-P2, thereby indirectly controlling the rate of glycolysis and gluconeogenesis. wikipedia.orgjohnshopkins.edu This single polypeptide chain contains two distinct catalytic domains: a kinase domain that synthesizes Fru-2,6-P2 and a phosphatase domain that degrades it. johnshopkins.eduatlasgeneticsoncology.org
The kinase domain of PFK-2/FBPase-2 (PFK-2) catalyzes the phosphorylation of fructose 6-phosphate at the C-2 position, using ATP as the phosphate (B84403) donor, to produce fructose 2,6-bisphosphate. johnshopkins.eduresearchgate.net The phosphatase domain (FBPase-2) catalyzes the hydrolysis of the 2-phosphate group from Fru-2,6-P2, yielding fructose 6-phosphate and inorganic phosphate. johnshopkins.eduresearchgate.net The balance between these two activities determines the steady-state concentration of Fru-2,6-P2 in the cell. johnshopkins.edu
The activities of the kinase and phosphatase domains of PFK-2/FBPase-2 are reciprocally regulated, primarily through covalent modification via phosphorylation and dephosphorylation. wikipedia.org In the liver, for example, hormonal signals control the phosphorylation state of the enzyme. Glucagon (B607659), released in response to low blood glucose, triggers a cAMP-dependent protein kinase A (PKA) cascade, which phosphorylates a specific serine residue on the N-terminal regulatory region of the bifunctional enzyme. wikipedia.org This phosphorylation event inactivates the kinase domain and activates the phosphatase domain, leading to a decrease in Fru-2,6-P2 levels. researchgate.net This, in turn, reduces the activation of PFK-1 and inhibits glycolysis while stimulating gluconeogenesis.
Conversely, insulin (B600854), released in response to high blood glucose, activates a phosphoprotein phosphatase that dephosphorylates the PFK-2/FBPase-2 enzyme. wikipedia.org Dephosphorylation activates the kinase domain and inactivates the phosphatase domain, resulting in an increased synthesis of Fru-2,6-P2. youtube.com The elevated Fru-2,6-P2 then potently activates PFK-1, stimulating glycolysis. youtube.com
| Regulatory Signal | Enzyme/Domain Activated | Effect on Fru-2,6-P2 Level | Overall Metabolic Effect |
| Glucagon (via PKA) | FBPase-2 (phosphatase) | Decrease | Inhibition of Glycolysis, Activation of Gluconeogenesis |
| Insulin (via Phosphatase) | PFK-2 (kinase) | Increase | Activation of Glycolysis |
Pyrophosphate-dependent Fructose-6-phosphate (B1210287) 1-phosphotransferase (PFP)
Pyrophosphate-dependent fructose-6-phosphate 1-phosphotransferase (PFP), also known as pyrophosphate:fructose-6-phosphate 1-phosphotransferase (EC 2.7.1.90), offers an alternative route for the phosphorylation of fructose 6-phosphate. wikipedia.org Unlike PFK-1, which uses ATP, PFP utilizes inorganic pyrophosphate (PPi) as the phosphoryl donor in a reversible reaction:
D-fructose 6-phosphate + pyrophosphate ⇌ D-fructose 1,6-bisphosphate + phosphate
This enzyme is found in the cytosol of plants and some bacteria. wikipedia.org The reversible nature of the PFP-catalyzed reaction allows it to potentially function in both glycolysis and gluconeogenesis. uniprot.org In plants, PFP is a heterotetramer composed of two catalytic β-subunits and two regulatory α-subunits. oup.com
The activity of PFP is strongly activated by the signal molecule fructose 2,6-bisphosphate. wikipedia.org This activation suggests a role for PFP in glycolysis, particularly under conditions where ATP might be limiting but PPi is available. The presence of PFP provides metabolic flexibility, allowing the cell to adapt its carbohydrate metabolism to varying energy states and substrate availability. nih.gov
Reversible Catalysis and Physiological Role in Plants
In the cytosol of plant cells, the conversion of fructose 6-phosphate is a dynamically regulated process. While PFK catalyzes an irreversible phosphorylation using ATP, PFP facilitates a reversible reaction using pyrophosphate (PPi) as the phosphoryl donor. nih.govnih.gov The presence of this reversible PFP-catalyzed reaction provides metabolic flexibility, allowing for the adjustment of carbon flux in response to the cell's energy status and biosynthetic needs. uni-muenchen.de
Research on spinach leaves has revealed a fascinating regulatory mechanism termed "metabolite-mediated catalyst conversion". uni-muenchen.deuni-muenchen.de In this process, the catalytic activity can shift between PFK and PFP in response to the presence of specific cytosolic metabolites. For instance, fructose 2,6-bisphosphate, ATP, or fructose 6-phosphate can promote the conversion of PFP to PFK. uni-muenchen.de Conversely, UDP-glucose in conjunction with pyrophosphate can drive the reverse conversion from PFK to PFP. uni-muenchen.de This reversible conversion allows the plant to direct carbon flow towards either biosynthesis or degradation depending on its metabolic requirements. uni-muenchen.de
The physiological significance of PFP is particularly evident in certain plant species and under specific conditions. In a variety of plants, including primitive and advanced species, the activity of PPi-PFK has been detected. oup.comnih.gov Notably, in some CAM (Crassulacean acid metabolism) plants, the activity of PPi-PFK can be significantly higher than that of ATP-PFK. oup.comnih.govresearchgate.net The activation of PPi-PFK by fructose 2,6-bisphosphate is a key regulatory feature in C3 and C4 plants as well. nih.gov During periods of high gluconeogenic flux in germinating watermelon cotyledons, PFP activity is induced, coinciding with high concentrations of fructose-2,6-bisphosphate. oup.com This suggests that PFP plays a crucial role in sustaining gluconeogenesis when the activity of cytosolic fructose-1,6-bisphosphatase may be insufficient. oup.com
Fructose-1,6-bisphosphatase (FBPase)
Fructose-1,6-bisphosphatase (FBPase) is a critical enzyme that catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose 6-phosphate and inorganic phosphate. ebi.ac.uk This reaction is a key regulatory step in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. ebi.ac.uknih.gov
Role in Gluconeogenesis
FBPase functions as a rate-limiting enzyme in the gluconeogenic pathway. wikipedia.orgmdpi.comoup.com Its activity is tightly regulated to prevent futile cycles with the opposing glycolytic enzyme, phosphofructokinase-1 (PFK-1). ebi.ac.ukwikipedia.org This reciprocal regulation ensures that when gluconeogenesis is active, glycolysis is suppressed, and vice versa. A key allosteric inhibitor of FBPase is fructose 2,6-bisphosphate, which, in contrast, activates PFK-1. nih.govwikipedia.org AMP also acts as a negative allosteric regulator of FBPase, signaling a low energy state in the cell and thus inhibiting the energy-consuming process of gluconeogenesis. nih.govmdpi.com
The importance of FBPase in glucose homeostasis makes it a significant enzyme in the context of metabolic diseases. For instance, in type 2 diabetes, where hyperglycemia is a major issue, the liver's overproduction of glucose via gluconeogenesis is a contributing factor. wikipedia.org Consequently, the inhibition of FBPase is considered a therapeutic strategy to lower blood glucose levels. nih.govwikipedia.org The enzyme's position in the pathway makes it an ideal target as its inhibition affects gluconeogenesis from all three-carbon precursors without interfering with glycogenolysis. wikipedia.org
Glucokinase and Hexokinase Regulation
The initial step in the metabolism of glucose and fructose is their phosphorylation, a reaction catalyzed by hexokinases. Glucokinase, also known as hexokinase IV, is a specific isozyme of hexokinase. quora.comwikipedia.org
Tissue-Specific Isozymes and Glucose/Fructose Preference
Mammals possess four main isozymes of hexokinase (Types I, II, III, and IV or glucokinase), which exhibit distinct tissue distributions and kinetic properties. biologists.com Hexokinase I is ubiquitously expressed, with particularly high levels in the brain. biologists.comyoutube.com Hexokinase II is predominantly found in insulin-sensitive tissues like skeletal muscle and adipose tissue. biologists.com Glucokinase (Hexokinase IV) is primarily expressed in the liver and pancreatic β-cells. wikipedia.orgyoutube.comnih.gov
These isozymes display different affinities for glucose and fructose. Hexokinases generally have a much higher affinity for glucose than for fructose. oup.com For example, the Km of hexokinases for glucose is in the range of 0.02–0.1 mM, whereas their affinity for fructose is one to three orders of magnitude lower. oup.com Glucokinase is highly specific for glucose and shows negligible activity with fructose. quora.comebi.ac.uk This difference in substrate preference plays a crucial role in directing the metabolic fate of these sugars in different tissues. In tissues with hexokinase, both glucose and fructose can be phosphorylated, whereas in the liver, the high Km of glucokinase for glucose means it is most active when blood glucose levels are high, such as after a meal. youtube.comyoutube.com
| Enzyme Isozyme | Primary Tissue Location | Substrate Preference | Michaelis Constant (Km) for Glucose |
| Hexokinase I | Brain, Red Blood Cells biologists.comyoutube.com | High affinity for Glucose oup.com | ~8 µM quora.comquora.com |
| Hexokinase II | Skeletal Muscle, Adipose Tissue biologists.com | High affinity for Glucose | Low |
| Glucokinase (Hexokinase IV) | Liver, Pancreatic β-cells wikipedia.orgyoutube.comnih.gov | Highly specific for Glucose quora.comebi.ac.uk | High (~17 mM for GLUT2 in liver) mdpi.com |
Glutamine:Fructose-6-phosphate Amidotransferase (GFAT/GFPT)
Glutamine:fructose-6-phosphate amidotransferase (GFAT), also known as GFPT, is the first and rate-limiting enzyme in the hexosamine biosynthesis pathway (HBP). nih.govnih.govmdpi.com This pathway is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for glycosylation reactions. nih.govoup.com
Rate-limiting Step in Hexosamine Biosynthesis
GFAT catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate and glutamate (B1630785). mdpi.comebi.ac.uk This step commits glucose and glutamine to the hexosamine biosynthesis pathway. The activity of GFAT is a critical control point for the flux through this pathway. nih.gov In mammals, there are two main isoforms of GFAT, GFAT1 and GFAT2, encoded by the genes GFPT1 and GFPT2, respectively. frontiersin.orgnih.gov GFAT1 is ubiquitously expressed, while GFAT2 expression is more restricted, with higher levels found in the nervous system. frontiersin.orgnih.gov
The regulation of GFAT is complex, occurring at multiple levels including allosteric feedback inhibition by the downstream product UDP-GlcNAc, post-translational modifications, and transcriptional control. nih.govnih.gov For example, cAMP-dependent protein kinase A (PKA) has been shown to phosphorylate and increase the activity of GFAT. nih.gov The differential expression and regulation of GFAT isoforms in various tissues suggest they may have distinct physiological roles. nih.gov For instance, in cardiac cells, GFAT1 appears to be the primary isoform in cardiomyocytes, while GFAT2 is found in cardiac fibroblasts. nih.gov The intricate regulation of GFAT ensures that the production of UDP-GlcNAc is tightly coupled to cellular nutrient status and signaling pathways. nih.gov
| Isoform | Gene | Tissue Distribution | Regulatory Features |
| GFAT1 | GFPT1 | Ubiquitously expressed frontiersin.orgnih.gov | Subject to feedback inhibition by UDP-GlcNAc nih.gov |
| GFAT2 | GFPT2 | Predominantly in the nervous system frontiersin.orgnih.gov | Shows lower sensitivity to UDP-GlcNAc feedback inhibition compared to GFAT1 nih.gov |
D-Fructose-6-phosphate Aldolase (B8822740) Activity
D-Fructose-6-phosphate aldolase (FSA) is a Class I aldolase from Escherichia coli that plays a significant role in the enzymatic regulation of D-fructose 6-phosphate flux. nih.gov Its primary biological function is to catalyze the reversible aldol addition of dihydroxyacetone (DHA) to D-glyceraldehyde 3-phosphate (D-G3P) to form D-fructose 6-phosphate. uniprot.orgnih.gov This enzyme operates through a metal-independent mechanism, utilizing a key lysine (B10760008) residue in the active site to form a Schiff base intermediate with the donor substrate. nih.gov Beyond its native metabolic role, FSA has garnered substantial interest as a versatile biocatalyst in organic synthesis. researchgate.net This is due to its remarkable stereoselectivity and its unusual tolerance for a broad range of non-phosphorylated donor and acceptor substrates, setting it apart from many other aldolases that exhibit strict substrate specificity. nih.govacs.orgresearchgate.net
Novel Aldol Addition Reactions and Synthetic Applications
The synthetic utility of D-Fructose-6-phosphate aldolase (FSA) stems from its ability to catalyze novel aldol addition reactions, which are fundamental for forming carbon-carbon bonds with high stereocontrol. researchgate.net Researchers have successfully utilized FSA and its engineered variants to catalyze the addition of various donor molecules, such as dihydroxyacetone (DHA) and hydroxyacetone (HA), to a wide array of aldehyde acceptors. researchgate.netnih.gov This versatility makes FSA a valuable tool for constructing complex, chiral, polyhydroxylated molecules, including novel carbohydrate-related compounds and iminocyclitols. researchgate.netnih.govresearchgate.net
The enzyme's substrate promiscuity has been further expanded through protein engineering. Structure-guided mutagenesis has produced FSA variants with enhanced tolerance for diverse substrates, including arylated aldehydes and simple aliphatic ketones, which are not typically accepted by wild-type aldolases. acs.orgnih.govacs.orgresearchgate.net For instance, specific variants have demonstrated the ability to use nucleophiles like ethanal, propanone, and butanone, significantly broadening the scope of achievable chiral building blocks. acs.orgresearchgate.net These engineered biocatalysts often exhibit high diastereoselectivity, providing precise control over the stereochemistry of the resulting aldol products. researchgate.net
The synthetic applications of these FSA-catalyzed reactions are extensive. They provide efficient, environmentally friendly routes to biologically active compounds that are otherwise challenging to synthesize using traditional chemical methods. researchgate.net Key examples include the chemoenzymatic synthesis of iminosugars like 1-deoxynojirimycin and 1-deoxymannojirimycin, which are known for their glycosidase inhibitory activity. researchgate.netnih.gov The reaction performance can be influenced by the choice of the donor substrate, with hydroxyacetone often yielding better conversions than dihydroxyacetone. researchgate.netnih.gov
The following interactive table summarizes several novel aldol addition reactions catalyzed by FSA and its variants, highlighting the donor and acceptor substrates, the resulting product, and the synthetic application.
| Donor Substrate | Acceptor Substrate | Enzyme Variant | Product | Synthetic Application/Product Class |
|---|---|---|---|---|
| Dihydroxyacetone (DHA) | (R)-3-(N-Cbz-amino)-2-hydroxypropanal | Wild-Type FSA | Precursor to 1-deoxynojirimycin | Iminosugar Synthesis |
| Dihydroxyacetone (DHA) | (S)-3-(N-Cbz-amino)-2-hydroxypropanal | Wild-Type FSA | Precursor to 1-deoxymannojirimycin | Iminosugar Synthesis |
| Dihydroxyacetone (DHA) | N-Cbz-glycinal | Wild-Type FSA | Precursor to 1,4-dideoxy-1,4-imino-D-arabinitol | Iminosugar Synthesis |
| Hydroxyacetone (HA) | 2-Benzyloxyethanal | Wild-Type FSA | Precursor to 1-Deoxy-D-xylulose | Deoxysugar Synthesis |
| Hydroxyacetone (HA) | D-(-)-threose | Wild-Type FSA | 1-deoxy-D-ido-hept-2-ulose | Complex Carbohydrate Synthesis |
| Propanone | 3-Hydroxypropanal | FSA D6H Variant | (R)-5,6-dihydroxyhexan-2-one | Chiral Building Block Synthesis |
| Ethanal | D-Glyceraldehyde-3-phosphate | Wild-Type FSA | 2,3-dideoxy-hexose-6-phosphate derivative | Rare Deoxysugar Synthesis |
Signaling Networks Modulated by D Fructose 6 Phosphate
Integration with Cellular Energy Sensing Pathways
Cells must constantly monitor their energy status to balance ATP-consuming anabolic processes with ATP-producing catabolic pathways. F6P and its derivatives are at the heart of this sensing mechanism, integrating nutrient availability with the master energy-regulating kinases.
The AMP-activated protein kinase (AMPK) is a highly conserved cellular energy sensor that is activated under conditions of energy stress, such as glucose deprivation. nih.gov While traditionally viewed as a sensor of AMP/ATP and ADP/ATP ratios, recent research has unveiled a more nuanced mechanism involving glycolytic intermediates. Glucose starvation activates AMPK, and this can occur independently of changes in adenine (B156593) nucleotide ratios. researchgate.net This alternative sensing mechanism is mediated by the absence of fructose-1,6-bisphosphate (FBP), the direct downstream product of F6P phosphorylation by phosphofructokinase-1 (PFK-1). nih.govresearchgate.net
When glucose is abundant, FBP binds to the glycolytic enzyme aldolase (B8822740). This binding prevents aldolase from promoting the assembly of a lysosomal complex that includes AMPK, its activating kinase LKB1, and other components like axin and the v-ATPase-ragulator complex. researchgate.net Conversely, when glucose levels are low, the resulting decrease in F6P leads to a drop in FBP levels. nih.gov The unbound aldolase then facilitates the formation of the lysosomal AMPK-activation complex, leading to AMPK phosphorylation and activation. researchgate.net
Once activated, AMPK works to restore energy homeostasis by stimulating catabolic pathways and inhibiting anabolic ones. This includes increasing glucose uptake and flux through glycolysis. nih.gov AMPK can directly phosphorylate and activate the kinase domain of the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which synthesizes fructose-2,6-bisphosphate (F2,6BP). nih.gov F2,6BP is a potent allosteric activator of PFK-1, thus creating a feed-forward loop that enhances the conversion of F6P to FBP and boosts glycolytic rate. nih.govnih.gov
Table 1: Role of Fructose-Phosphate Intermediates in AMPK Activation
| Condition | Fructose-1,6-bisphosphate (FBP) Level | Aldolase State | AMPK Activation Complex | AMPK Activity |
|---|---|---|---|---|
| High Glucose | High | Bound to FBP | Disrupted | Low |
| Low Glucose (Starvation) | Low | Unbound | Assembled at Lysosome | High |
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell growth, proliferation, and survival, often stimulated by growth factors. A key function of this pathway is to promote glucose uptake and its utilization for anabolic processes. AKT signaling enhances glycolytic flux, and its influence converges on the regulation of F6P metabolism. nih.gov
Activated AKT has been shown to be sufficient to promote aerobic glycolysis. nih.gov It accomplishes this, in part, by indirectly stimulating the activity of PFK-1. AKT directly phosphorylates and activates the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB) family of enzymes, particularly PFKFB2. nih.gov The activation of the kinase function of PFKFB2 leads to an increase in the cellular concentration of F2,6BP. nih.gov As a potent allosteric activator of PFK-1, the elevated F2,6BP levels significantly increase the conversion rate of F6P to fructose-1,6-bisphosphate, thereby committing glucose-derived carbon to the glycolytic pathway. nih.gov This mechanism ensures that when growth signals are present, the cell can ramp up glycolysis to provide the necessary energy and building blocks for growth.
Hormonal Regulation of D-Fructose 6-phosphate Metabolism
Insulin (B600854) and glucagon (B607659) have opposing effects on hepatic glycolysis and gluconeogenesis, with the PFK-2/FBPase-2 enzyme acting as a primary molecular switch.
Glucagon: Secreted in response to low blood glucose, glucagon binds to its receptor on liver cells, initiating a signaling cascade that increases intracellular cyclic AMP (cAMP). youtube.comyoutube.com cAMP activates protein kinase A (PKA), which then phosphorylates a single serine residue on the PFK-2/FBPase-2 enzyme. youtube.comnih.gov This phosphorylation event inactivates the kinase domain (PFK-2) and activates the phosphatase domain (FBPase-2). youtube.com The active phosphatase domain dephosphorylates F2,6BP back to F6P, causing a rapid drop in F2,6BP levels. nih.govphysiology.org The decrease in this potent PFK-1 activator and FBPase-1 inhibitor leads to the inhibition of glycolysis and the stimulation of gluconeogenesis, allowing the liver to produce and export glucose. youtube.comuams.edu
Insulin: Released in response to high blood glucose, insulin activates a signaling pathway that leads to the activation of protein phosphatase 1 (PP1). youtube.comyoutube.com This phosphatase removes the phosphate (B84403) group from the PFK-2/FBPase-2 enzyme that was added by PKA. youtube.com Dephosphorylation activates the kinase domain (PFK-2) and inactivates the phosphatase domain (FBPase-2). youtube.com The active kinase then synthesizes F2,6BP from F6P. youtube.com The resulting high levels of F2,6BP allosterically activate PFK-1, strongly stimulating glycolysis and suppressing gluconeogenesis, thereby promoting the uptake and storage of glucose in the liver. youtube.comyoutube.com
Table 2: Hormonal Control of Hepatic PFK-2/FBPase-2 Activity
| Hormone | Signaling Molecule | PFK-2/FBPase-2 State | Dominant Activity | Fructose-2,6-bisphosphate (F2,6BP) Level | Metabolic Outcome |
|---|---|---|---|---|---|
| Glucagon | cAMP / PKA | Phosphorylated | FBPase-2 (Phosphatase) | Decreased | Inhibits Glycolysis, Stimulates Gluconeogenesis |
| Insulin | Protein Phosphatase 1 | Dephosphorylated | PFK-2 (Kinase) | Increased | Stimulates Glycolysis, Inhibits Gluconeogenesis |
Epinephrine (B1671497), the "fight-or-flight" hormone, also plays a role in regulating glucose metabolism, with effects in both liver and muscle. In the liver, its action can be similar to glucagon, leading to cAMP production, PFK-2/FBPase-2 phosphorylation, and a decrease in F2,6BP, thus promoting glucose release. youtube.comnih.gov
In skeletal muscle, epinephrine's primary role is to ensure a rapid supply of ATP for contraction. It stimulates glycogenolysis, which increases the intracellular concentration of glucose-6-phosphate and, subsequently, F6P. nih.govyoutube.com Studies have shown that epinephrine enhances glycolysis in human skeletal muscle. This is achieved through an increase in post-phosphofructokinase intermediates, suggesting an activation of PFK-1. This activation is mediated by the increased availability of its substrate, F6P, as well as other allosteric activators, thereby ensuring the rapid breakdown of glucose for energy. nih.gov
Role in Glucocorticoid Activation in the Endoplasmic Reticulum
Beyond its central role in cytosolic energy metabolism, F6P contributes to endocrine regulation within the endoplasmic reticulum (ER). Specifically, it is involved in the pre-receptor activation of glucocorticoids, a process implicated in the pathophysiology of metabolic syndrome. nih.govoup.com
Glucocorticoid activation (e.g., the conversion of inactive cortisone (B1669442) to active cortisol) is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which resides in the ER lumen. oup.com This enzyme's reductase activity requires NADPH as a cofactor. The NADPH is generated within the ER lumen by hexose-6-phosphate dehydrogenase (H6PD), which uses glucose-6-phosphate (G6P) as its substrate. nih.govbioscientifica.com
Research has demonstrated that F6P can effectively substitute for G6P in sustaining the reductase activity of 11β-HSD1. nih.govoup.com The mechanism involves the transport of cytosolic F6P into the ER lumen via a distinct transporter from the one used by G6P. Once inside the ER lumen, F6P is converted to G6P by a luminal hexose-phosphate isomerase. nih.govoup.com This newly formed G6P then serves as the substrate for H6PD to produce the NADPH necessary for 11β-HSD1-mediated glucocorticoid activation. oup.com Therefore, cytosolic F6P levels can directly influence local glucocorticoid activation in tissues like adipose tissue, linking systemic carbohydrate metabolism to local hormonal signaling. nih.gov
Interaction with Hexose-6-phosphate Dehydrogenase (H6PD)
D-Fructose 6-phosphate's interaction with Hexose-6-phosphate Dehydrogenase (H6PD) is primarily indirect, occurring via its isomerization to Glucose-6-phosphate (G6P). H6PD is an enzyme distinct from its cytosolic counterpart, Glucose-6-phosphate dehydrogenase (G6PD), as it is located within the lumen of the endoplasmic reticulum (ER). nih.gov There, it catalyzes the initial, rate-limiting step of the pentose (B10789219) phosphate pathway (PPP), converting G6P into 6-phosphogluconolactone. nih.gov This reaction is fundamentally important as it generates the reducing equivalent NADPH specifically within the ER lumen. nih.gov
While H6PD has a broader substrate specificity compared to G6PD, its principal substrate is G6P. nih.gov Fructose-6-phosphate (B1210287), as a key glycolytic intermediate, is readily and reversibly converted to G6P by the enzyme phosphoglucose (B3042753) isomerase. quiz-maker.com This positions Fructose-6-phosphate as a crucial upstream supplier for the H6PD-catalyzed reaction. By feeding into the G6P pool, Fructose-6-phosphate supports the generation of NADPH in the ER, a critical cofactor for reductive biosynthesis and antioxidant defense within this organelle, notably for the activity of 11β-hydroxysteroid dehydrogenase type 1 (11-HSD1). nih.gov
Modulation of Cell Proliferation and Growth
MTOR Signaling Pathway Activation
The mechanistic Target of Rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism in response to nutrients and growth factors. The influence of fructose (B13574) metabolites on mTOR, particularly the mTORC1 complex, is complex. While some studies suggest high levels of fructose can cause a transient inhibition of mTORC1, its metabolic products are key activators. nih.gov
Metabolites derived from both glucose and fructose are necessary to signal nutrient availability to mTORC1. mit.edu Research has identified the triose phosphate, dihydroxyacetone phosphate (DHAP), as a key glucose-derived metabolite that signals to activate mTORC1. mit.eduresearchgate.net Fructose metabolism, which proceeds through Fructose-6-phosphate and its subsequent phosphorylation and cleavage, is a potent source of DHAP. mit.edu Notably, the metabolism of fructose to DHAP can bypass major feedback inhibition points that regulate glycolysis from glucose, potentially leading to a robust activation of mTORC1. mit.edu In certain contexts, such as pancreatic cancer, fructose metabolism has been shown to activate the AMPK-mTORC1 signaling pathway, which inhibits autophagy and promotes cell survival and proliferation. nih.gov Thus, Fructose-6-phosphate, as a precursor to the downstream metabolite DHAP, plays a pivotal role in activating this critical growth-regulating pathway. mit.edu
Impact on Cellular Redox Balance and Antioxidant Production
Fructose-6-phosphate plays a significant role in maintaining cellular redox homeostasis, primarily by supplying substrate for the pentose phosphate pathway (PPP). The PPP is the main cellular pathway for producing NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form), which is essential for antioxidant defense and reductive biosynthesis. nih.gov
The connection is established through the isomerization of Fructose-6-phosphate to Glucose-6-phosphate (G6P). quiz-maker.comyoutube.com G6P is the direct substrate for G6PD, the rate-limiting enzyme of the PPP. nih.gov The oxidation of G6P by G6PD generates the first molecule of NADPH. nih.govyoutube.com This NADPH is a critical cofactor for glutathione (B108866) reductase, an enzyme that regenerates the reduced form of glutathione (GSH). youtube.com GSH is a major cellular antioxidant, directly scavenging reactive oxygen species (ROS) and acting as a substrate for glutathione peroxidases to detoxify harmful peroxides. youtube.com Therefore, by ensuring a steady supply of G6P, Fructose-6-phosphate supports the production of NADPH needed to maintain a high ratio of reduced-to-oxidized glutathione (GSH/GSSG), which is paramount for protecting cells from oxidative damage. nih.govyoutube.com However, it is noteworthy that high concentrations of fructose have also been shown to generate oxygen free radicals that can, in turn, deactivate G6PD, indicating a complex dose-dependent relationship. nih.gov
Influence on Gene Transcription and Epigenetic Mechanisms
Carbohydrate Response Element Binding Protein (ChREBP) Activation
Carbohydrate Response Element Binding Protein (ChREBP) is a key transcription factor that translates the signal of high carbohydrate availability into a specific program of gene expression, primarily promoting the storage and use of carbohydrates. nih.govnih.gov The activation of ChREBP is highly sensitive to the levels of specific sugar phosphate intermediates. mdpi.com
Multiple lines of evidence confirm that Glucose-6-phosphate (G6P) is a crucial signaling molecule that mediates the activation of ChREBP. nih.govnih.govelsevierpure.com Given the facile enzymatic interconversion of Fructose-6-phosphate and G6P, F6P directly contributes to this activating pool. Furthermore, other downstream metabolites of fructose and the PPP, such as xylulose-5-phosphate, are also potent activators of the phosphatase that dephosphorylates and activates ChREBP. mdpi.com Once activated, ChREBP translocates to the nucleus, where it binds to carbohydrate response elements (ChoREs) in the promoter regions of its target genes. mdpi.com These target genes include enzymes involved in glycolysis (like liver pyruvate (B1213749) kinase) and, most notably, de novo lipogenesis (like acetyl-CoA carboxylase and fatty acid synthase), effectively converting excess carbohydrates into fatty acids for storage. mdpi.com
Genetic and Transcriptomic Regulation of D Fructose 6 Phosphate Metabolism
Gene Expression Profiling of Key Enzymes
The abundance and activity of enzymes that utilize or produce F6P are dynamically regulated through changes in gene expression. This transcriptional control ensures that the metabolic flux through pathways such as glycolysis, gluconeogenesis, and the hexosamine biosynthesis pathway is appropriately modulated to meet the cell's needs.
The conversion of fructose (B13574) 6-phosphate to fructose 1,6-bisphosphate is a critical regulatory point in carbohydrate metabolism, catalyzed by phosphofructokinase (PFK) in the glycolytic direction and fructose-1,6-bisphosphatase (FBP) in the gluconeogenic direction. An alternative, reversible reaction is catalyzed by pyrophosphate:fructose-6-phosphate (B1210287) 1-phosphotransferase (PFP). These enzymes are not encoded by single genes but rather by multigene families, allowing for tissue-specific and condition-dependent regulation.
In plants, the PFK gene family is extensive, with studies in Arabidopsis thaliana identifying 11 AtPFK genes, which are classified into PFK and PFP subfamilies. The promoter regions of these genes are rich in cis-acting elements that respond to hormones like methyl jasmonate and abscisic acid, indicating their roles in stress responses. Similarly, in rice, 15 phosphofructokinase-encoding genes have been identified, with some transcripts accumulating during anoxic stress, suggesting an adaptation to low-oxygen conditions. In wheat, a total of 24 TaPFK, 13 TaFBP, and 12 TaPFP genes have been identified, with their expression levels varying across different developmental stages.
In mammals, insulin (B600854) is a key transcriptional regulator, increasing the expression of PFK1 to promote glycolysis. In bacteria such as Streptococcus bovis, the genes for PFK (pfk) and pyruvate (B1213749) kinase (pyk) are co-transcribed and their expression is regulated by the availability of different sugars, with the catabolite control protein A (CcpA) enhancing their transcription.
FBP is also subject to complex transcriptional control. In humans, the FBP1 gene, predominantly expressed in the liver, is regulated by transcription factors such as HNF4α and C/EBPα. The expression of FBP1 is often suppressed in cancer, which is thought to inhibit gluconeogenesis and promote the Warburg effect.
The PFP gene family, particularly in plants, consists of catalytic β-subunits and regulatory α-subunits. In monocots, the β-subunit is often encoded by a single gene, while dicots can have multiple isoforms. The expression of PFP subunit genes in Arabidopsis has been shown to increase under salt and osmotic stress, highlighting their importance in plant adaptation to environmental challenges.
Glutamine:fructose-6-phosphate amidotransferase (GFAT), also known as glutamine:fructose-6-phosphate aminotransferase (GFPT), is the rate-limiting enzyme of the hexosamine biosynthesis pathway (HBP). In humans, there are two GFAT isoforms, GFPT1 and GFPT2, encoded by separate genes (GFPT1 and GFPT2). These isozymes exhibit distinct tissue distributions and regulatory patterns, suggesting they have different physiological roles.
Differential expression of GFPT1 and GFPT2 has been implicated in several diseases. In the context of type 2 diabetes, studies have shown that while GFPT1 expression may not change significantly, GFPT2 gene expression can be attenuated in diabetic individuals, particularly in Caucasians. Furthermore, some research suggests that increased GFPT2 expression levels in certain populations may contribute to a higher prevalence of type 2 diabetes.
In cancer, the expression of GFAT/GFPT isozymes is often upregulated. High expression of OGT, the downstream enzyme that uses the product of the HBP, is associated with poor survival in diffuse large B-cell lymphoma. In breast cancer, GFPT2 is upregulated during the epithelial-mesenchymal transition and is a marker for the aggressive claudin-low subtype. Studies in bladder cancer and osteosarcoma have also linked the overexpression of HBP genes, including GFPT1 and GFPT2, with poor prognosis. The expression of GFPT2 can also be regulated by growth factors like insulin and EGF, as well as by oxidative stress.
Genetic Polymorphisms and Associated Metabolic Phenotypes
Variations in the genes encoding enzymes of F6P metabolism can lead to altered enzyme activity and contribute to inter-individual differences in metabolic phenotypes and disease susceptibility.
Single nucleotide polymorphisms (SNPs) in the GFPT2 gene have been associated with type 2 diabetes and diabetic nephropathy in Caucasian and African-American populations. Certain common variants in GFPT2 have been linked to increased mRNA levels of the gene, potentially leading to enhanced flux through the hexosamine pathway and contributing to metabolic dysregulation.
In the case of the PFKFB3 gene, which encodes an isozyme of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase, a genetic variant (rs646564) in the donor has been associated with an increased risk of invasive pulmonary aspergillosis in hematopoietic stem cell transplant recipients. This risk is attributed to impaired PFKFB3 expression in macrophages, leading to defective glycolytic activation and antifungal responses.
Mutations in the FBP1 gene are the cause of fructose-1,6-bisphosphatase deficiency, a rare autosomal recessive disorder of gluconeogenesis. This condition is characterized by episodes of hypoglycemia, lactic acidosis, and ketosis, which can be life-threatening, especially in neonates and young children. Numerous mutations in the FBP1 gene have been identified, including missense mutations, deletions, and insertions, all leading to reduced or absent FBP1 enzyme activity. While the FBP2 gene encodes a muscle isoform of the enzyme, mutations in this gene have not been linked to the primary clinical manifestations of fructose-1,6-bisphosphatase deficiency.
| Gene | Polymorphism/Mutation | Associated Metabolic Phenotype/Disease | Reference |
|---|---|---|---|
| GFPT2 | Common SNPs | Type 2 Diabetes, Diabetic Nephropathy | |
| PFKFB3 | rs646564 variant | Increased risk of invasive pulmonary aspergillosis | |
| FBP1 | Various mutations (missense, deletions, etc.) | Fructose-1,6-bisphosphatase deficiency |
Targeted Gene Manipulations (e.g., Knockout/Overexpression Studies)
To elucidate the specific roles of enzymes involved in F6P metabolism, researchers have employed targeted gene
Advanced Analytical Methodologies for D Fructose 6 Phosphate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to isolating D-Fructose 6-phosphate from other metabolites. The choice of chromatographic technique is crucial for achieving the necessary resolution and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) provides a powerful platform for the definitive identification and quantification of D-Fructose 6-phosphate. This technique combines the superior separation capabilities of LC with the high sensitivity and selectivity of MS detection. nih.gov LC-MS is particularly valuable for resolving structural isomers, a common challenge in sugar phosphate (B84403) analysis. nih.govthermofisher.cn Various LC modes, including reversed-phase with derivatization, mixed-mode, and HILIC, have been successfully interfaced with MS. nih.govresearchgate.netoup.com For example, a two-step derivatization method using methoxylamine and propionic acid anhydride (B1165640) has been shown to improve the separation and quantification of sugar phosphates by ultra-high-performance liquid chromatography-electrospray ionization-mass spectrometry (UHPLC-ESI-MS). nih.gov Another method utilized a Phenomenex Luna NH2 column with a gradient of triethylamine (B128534) acetate (B1210297) buffer and acetonitrile (B52724) to separate Fructose (B13574) 6-phosphate and Fructose-1,6-bisphosphate for quantification. nih.gov These methods often achieve limits of detection in the femtomole to low picomole range, highlighting the exceptional sensitivity of LC-MS. hilarispublisher.com
| Column | LC Method | Analytes Quantified | Key Findings | Reference |
| Primesep SB | Mixed-mode HPLC | Sugar phosphates | Developed a sensitive and robust method for quantitative determination. | researchgate.net |
| Phenomenex Luna NH2 | Gradient elution with triethylamine acetate buffer/ACN | Fructose 6-phosphate, Fructose-1,6-bisphosphate | Validated for accuracy, precision, and linearity (50-400 µM). LOD of 0.44 µM. | nih.gov |
| ZIC-pHILIC | HILIC | Six sugar phosphate isomers including Fructose 6-phosphate | Investigated various fragmentation techniques (HCD, CID, UVPD) to identify unique diagnostic fragments for each isomer. | thermofisher.cn |
| ShodexTM HILICpakTM | HILIC | Various phosphorylated saccharides | Achieved high-sensitivity analysis without ion-pair reagents or derivatization. | shodexhplc.com |
Ion Chromatography
Ion Chromatography (IC), specifically High-Performance Anion-Exchange Chromatography (HPAEC), is a highly effective technique for separating charged molecules like sugar phosphates. nih.gov HPAEC operates at a high pH to separate anions on specialized columns, and it is often coupled with Pulsed Amperometric Detection (PAD) for sensitive, direct detection of carbohydrates without derivatization. nih.gov This method has been successfully applied to determine sugar phosphates in complex physiological samples, such as rat brain and liver tissues. nih.gov The detection limits for this technique are typically in the picomole range, with coefficients of variation around 5-10%. nih.gov An improved HPAEC-PAD method utilized an eluent of sodium hydroxide (B78521) and sodium carbonate to completely separate target analytes within 10 minutes, demonstrating both speed and efficiency. researchgate.net
| Column Type | Detection Method | Analytes Separated | Detection Limit | Reference |
| High-Performance Anion-Exchange | Suppressed Conductivity | Inositol phosphates, Lactate, Pyruvate (B1213749), Fructose-6-phosphate (B1210287), Glucose-6-phosphate | 20-100 pmol | nih.gov |
| High-Performance Anion-Exchange | Pulsed Amperometric Detection (PAD) | Sugar phosphates | 10-30 ng/mL | researchgate.net |
| Ion-Exchange | Colorimetric (Orcinol/H₂SO₄) | Various sugar phosphates and nucleotides | ~0.05 nmol | portlandpress.com |
Spectrometric Detection Methods
Following chromatographic separation, sensitive and specific detection methods are required for accurate quantification and identification.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is the most common mass spectrometry technique coupled with LC for the analysis of polar, non-volatile metabolites like D-Fructose 6-phosphate. nih.gov ESI is a soft ionization technique that generates intact molecular ions from the analyte in the liquid phase, making it ideal for thermally labile molecules such as sugar phosphates. oup.com The detection is typically performed in negative ion mode, which is highly sensitive for phosphorylated compounds, generating anions such as [M-H]⁻. nih.govmassbank.eu For D-Fructose 6-phosphate (molecular weight 260.14 g/mol ), the deprotonated molecule [M-H]⁻ is observed at an m/z of 259. nih.govmassbank.eu Tandem mass spectrometry (MS/MS or MSn) can be used to generate characteristic fragment ions, which provides structural confirmation and allows for highly selective quantification using techniques like multiple reaction monitoring (MRM). researchgate.net However, ion suppression from sample matrices or mobile phase additives like ion-pairing reagents can be a challenge, potentially reducing detection sensitivity. nih.govoup.com
Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD)
For HPLC systems without a mass spectrometer, Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) serve as valuable universal detectors for non-volatile analytes like D-Fructose 6-phosphate that lack a UV chromophore. sielc.comcalstate.eduwaters.com Both are aerosol-based detectors that work by nebulizing the column eluent, evaporating the mobile phase, and measuring the remaining non-volatile analyte particles. thermofisher.com
In ELSD, the amount of light scattered by the analyte particles is measured. waters.com In CAD, the particles are charged by collision with ionized nitrogen gas, and the total charge is measured by a sensitive electrometer. thermofisher.com
Generally, CAD is considered more sensitive and provides a more consistent response across different analytes compared to ELSD. thermofisher.comresearchgate.net The response in CAD is directly proportional to the mass of the analyte, whereas the ELSD response has a more complex, non-linear relationship with mass. thermofisher.com Studies comparing the two detectors for sugar analysis have shown that CAD can detect analytes in more dilute samples, resulting in better sensitivity and lower limits of detection. researchgate.net For example, one comparative study found LODs for sugars to be 1.2-7.6 mg L⁻¹ for CAD versus 10.2-17.4 mg L⁻¹ for ELSD. researchgate.net
| Detector | Principle | Dynamic Range | Sensitivity | Key Features | Reference |
| ELSD | Measures light scattered by dried analyte particles. | ~2 orders of magnitude (non-linear) | Lower; less sensitive to particles <50 nm. | Response can be affected by analyte's optical properties. | waters.comthermofisher.com |
| CAD | Measures charge carried by dried analyte particles. | ~4 orders of magnitude (more linear) | Higher; detects particles as small as 10 nm. | Provides a more uniform response independent of chemical structure. | thermofisher.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Metabolic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure and metabolic fate of D-fructose 6-phosphate. researchgate.net It provides direct insight into the chemical structure and conformation of the molecule in solution. researchgate.net
¹H NMR spectra of D-fructose 6-phosphate have been experimentally determined and are available in databases like the Human Metabolome Database (HMDB). hmdb.ca These spectra, typically acquired at high frequencies like 500 MHz in D₂O, allow for the identification and annotation of various proton signals within the molecule. hmdb.ca
³¹P NMR spectroscopy is particularly valuable for studying the phosphate group of D-fructose 6-phosphate and its interactions with enzymes. nih.gov For instance, studies on the enzyme fructose-1,6-bisphosphatase, which catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate, have used ³¹P NMR to observe significant changes in the chemical shifts of the product, D-fructose 6-phosphate, when it is bound to the enzyme compared to when it is free in solution. nih.gov These shifts are further altered by the presence of the catalytic metal ion, Mg²⁺, and can be reversed by chelating agents or allosteric inhibitors like AMP, providing detailed information about the binding environment within the enzyme's active site. nih.gov
Furthermore, both 1D and 2D NMR methods have been employed to study the mechanism of isomerization between D-fructose 6-phosphate (F6P) and glucose 6-phosphate (G6P), catalyzed by phosphoglucose (B3042753) isomerase. nih.gov By conducting the reaction in deuterium (B1214612) oxide (²H₂O), researchers can track the exchange of hydrogen atoms, which has confirmed that the isomerization proceeds through a cis-enediol intermediate. nih.gov
Table 1: NMR Studies on D-Fructose 6-phosphate and Related Enzymes
| Technique | Enzyme/System Studied | Key Finding | Reference |
|---|---|---|---|
| ¹H NMR (500 MHz) | D-Fructose 6-phosphate | Experimental spectrum allows for the annotation of proton peaks in the molecule's structure. | hmdb.ca |
| ³¹P NMR | Fructose-1,6-bisphosphatase | Observed chemical shift changes of enzyme-bound D-fructose 6-phosphate, indicating its binding conformation. | nih.gov |
| 1D and 2D NMR | Phosphoglucose Isomerase | Demonstrated that the isomerization of F6P to G6P occurs via a cis-enediol intermediate. | nih.gov |
Enzymatic Assays and Kinetic Analysis
Enzymatic assays are fundamental for quantifying D-fructose 6-phosphate and for studying the enzymes that metabolize it. sigmaaldrich.comucdavis.edu These methods are highly specific, sensitive, and rapid, making them ideal for analytical purposes. sigmaaldrich.com The basic principle involves using an enzyme as a reagent to catalyze a specific reaction, where the rate of the reaction or the amount of product formed is proportional to the concentration of the substrate. ucdavis.edulsuhsc.edu
Enzyme Activity and Reaction Kinetics Determination
The determination of enzyme activity and reaction kinetics provides crucial information about an enzyme's efficiency and its interaction with substrates. infn.it Kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), are determined by measuring the initial reaction rate at various substrate concentrations. libretexts.org
A common method for determining the concentration of D-fructose 6-phosphate involves a coupled enzyme assay. oiv.int In this system, phosphoglucose isomerase (PGI) converts fructose 6-phosphate to glucose 6-phosphate (G6P). sigmaaldrich.comoiv.int The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), a reaction that concurrently reduces nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP⁺) to NADPH. oiv.int The increase in absorbance at 340 nm due to the production of NADPH is directly proportional to the initial amount of D-fructose 6-phosphate. sigmaaldrich.comoiv.int
Kinetic studies on enzymes that utilize D-fructose 6-phosphate as a substrate have yielded specific parameters. For example, for the bifunctional enzyme fructose-6-P,2-kinase, the Kₘ value for fructose-6-P is 16 µM. nih.gov For fructokinases (FRK) in Arabidopsis thaliana, which phosphorylate fructose to fructose-6-phosphate, the Kₘ values for fructose vary among different isozymes, ranging from as low as 12 µM for FRK7 to between 260 and 480 µM for FRK1–6. nih.gov
Table 2: Kinetic Parameters of Enzymes Acting on Fructose Phosphates
| Enzyme | Substrate | Kₘ (µM) | Source Organism | Reference |
|---|---|---|---|---|
| Fructose-6-P,2-kinase | D-Fructose 6-phosphate | 16 | Not Specified | nih.gov |
| Fructokinase 1 (FRK1) | Fructose | 260 - 480 (range for FRK1-6) | Arabidopsis thaliana | nih.gov |
| Fructokinase 7 (FRK7) | Fructose | 12 | Arabidopsis thaliana | nih.gov |
Substrate and Inhibitor Specificity Characterization (e.g., using D-Fructose 6-phosphate dipotassium (B57713) salt)
Characterizing the substrate and inhibitor specificity of enzymes is essential for understanding their biological roles. D-Fructose 6-phosphate dipotassium salt is frequently used in such studies to test enzyme activity.
For example, studies on fructose 1,6-bisphosphatase II (FBPaseII) from Francisella tularensis tested a variety of phosphorylated sugars to determine the enzyme's substrate specificity. nih.gov When D-fructose 6-phosphate was tested as a potential substrate, it showed less than 2% of the activity observed with the primary substrate, fructose 1,6-bisphosphate, indicating that it is not a significant substrate for this enzyme. nih.gov
Similarly, the specificity of fructokinases (FRKs) from Arabidopsis thaliana was confirmed by testing their activity against various carbohydrates. These enzymes showed activity with fructose but not with fructose-6-phosphate, sucrose (B13894), or other sugars, confirming their role as fructokinases. nih.gov
In other cases, D-fructose 6-phosphate can act as an inhibitor. Research on TagK-TFH6, a tagatose-1-phosphate kinase, showed that while the enzyme had no significant activity on D-fructose 6-phosphate as a substrate, D-fructose 6-phosphate did inhibit the enzyme's primary activity. researchgate.net In the presence of 10 mM D-fructose 6-phosphate, the enzyme's activity on its main substrate, tagatose-1-phosphate, was reduced to 69% of its normal rate. researchgate.net
Metabolomics Approaches for Comprehensive Metabolic Profiling
Metabolomics provides a comprehensive, semi-quantitative snapshot of a large number of small molecules, including D-fructose 6-phosphate, in a biological sample. nih.gov This "unbiased" approach is powerful for identifying metabolic pathway alterations in various conditions without a pre-existing hypothesis. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for metabolic profiling. nih.govfrontiersin.org
In the context of disease diagnosis, untargeted metabolomic profiling can identify inborn errors of metabolism by detecting specific patterns of metabolic disruption. nih.gov For disorders of the pentose (B10789219) phosphate pathway (PPP), metabolomics can reveal changes in intermediates like D-fructose 6-phosphate that connect the PPP to glycolysis. nih.gov
Metabolomics has also been used to study the metabolic response to environmental stress in organisms. In a study on spring wheat cultivars under cold stress, multi-omics analysis, including metabolomics, revealed that D-fructose 6-phosphate was one of the metabolites that was downregulated in response to cold. frontiersin.org Another study used GC-MS metabolic profiling to investigate the effects of sustaining cardiac fructose-2,6-bisphosphate levels during fasting. nih.gov This analysis revealed significant changes in related metabolic pathways, such as branched-chain amino acid metabolism, highlighting the interconnectedness of central carbon metabolism. nih.gov
In Vitro and in Vivo Research Models for D Fructose 6 Phosphate Studies
Cellular Models
Cellular models are fundamental tools for investigating the metabolic fate and signaling functions of D-fructose 6-phosphate at the molecular level. These systems allow for controlled experiments to dissect specific enzymatic reactions and regulatory networks.
Mammalian Cell Lines
A variety of mammalian cell lines are employed to study the diverse roles of D-fructose 6-phosphate in different tissues and disease states.
Cancer Cells: In many cancer cells, there is a metabolic reprogramming where the fructose-6-phosphate (B1210287)/fructose-1,6-bisphosphate cycle plays a crucial role in controlling glycolytic rates. nih.govjefferson.edu Under certain conditions, hexokinase can phosphorylate fructose (B13574) to fructose 6-phosphate (F6P), allowing it to enter the glycolytic pathway. nih.gov Some cancer cells, like glioblastoma multiforme (GBM), can shift from glycolysis to fructolysis under glucose deprivation by inducing the expression of fructose metabolic proteins. nih.gov Fructose metabolism can support cancer cell proliferation by providing substrates for ATP generation, nucleotide and lipid synthesis. mdpi.com The enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB) regulates the levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. nih.govjefferson.edu Studies on lung adenocarcinoma (LUAD) and liver hepatocellular carcinoma (LIHC) have shown that the expression of fructose-1,6-bisphosphatase 1 (FBP1), which converts fructose-1,6-bisphosphate to F6P, is often decreased, and this is associated with poor patient prognosis. aging-us.com
Hepatocytes: In liver cells, fructose is primarily metabolized to fructose-1-phosphate (B91348), bypassing the main regulatory step of glycolysis catalyzed by phosphofructokinase. nih.govresearchgate.net However, fructose can also be converted to F6P. mdpi.com Fructose metabolism in hepatocytes can lead to increased de novo lipogenesis, triglyceride accumulation, and has been implicated in non-alcoholic fatty liver disease (NAFLD). researchgate.netmdpi.com
Adipocytes: In fat cells, which lack fructokinase, fructose is metabolized by hexokinase to fructose-6-phosphate. nih.govnih.gov This F6P can then be converted to glucose-6-phosphate, which can stimulate intracellular glucocorticoid production. nih.gov Studies using 13C-labeled fructose have shown that fructose promotes anabolic processes in adipocytes, including the synthesis of glutamate (B1630785) and fatty acids like palmitate. mdpi.comnih.gov
Pancreatic Beta-Cells: These cells are crucial for insulin (B600854) secretion in response to glucose levels. The enzyme fructose-1,6-bisphosphatase (FBPase), which converts fructose-1,6-bisphosphate to F6P, is normally expressed at low levels in pancreatic β-cells. nih.gov However, its expression is increased in type 2 diabetes. nih.gov Overexpression of FBPase in β-cell lines leads to reduced glucose-stimulated insulin secretion, while its inhibition enhances it. nih.govoup.com The bifunctional enzyme PFK2/FBPase2, which regulates the levels of fructose-2,6-bisphosphate, plays a key role in modulating the oscillations of metabolism in pancreatic islets. plos.org
Trophoblast Cells: These cells are vital for placental development. In porcine trophectoderm cells, fructose, like glucose, stimulates cell proliferation and activates the MTOR signaling pathway. nih.gov This process is mediated through the hexosamine pathway, which utilizes fructose-6-phosphate. nih.gov Studies on human trophoblasts have shown that they metabolize glucose, and by extension F6P, for energy production, a process that can be affected by high glucose conditions. physiology.orgmdpi.commdpi.com
Interactive Table: Mammalian Cell Line Models in D-Fructose 6-Phosphate Research
| Cell Type | Key Enzyme(s)/Pathway(s) | Research Focus | Key Findings |
| Cancer Cells | Hexokinase, PFK-1, FBP1, PFKFB | Metabolic reprogramming, cell proliferation, tumor growth | F6P can enter glycolysis; altered FBP1 expression linked to prognosis. nih.govjefferson.edunih.govaging-us.com |
| Hepatocytes | Hexokinase, Fructokinase | Lipogenesis, NAFLD | Fructose metabolism can lead to increased fat synthesis. nih.govresearchgate.netresearchgate.netmdpi.com |
| Adipocytes | Hexokinase | Anabolism, lipid synthesis | Fructose is converted to F6P, promoting fatty acid production. nih.govmdpi.comnih.govnih.gov |
| Pancreatic β-Cells | FBPase, PFK2/FBPase2 | Insulin secretion, diabetes | FBPase levels affect insulin release; PFK2/FBPase2 modulates metabolic oscillations. nih.govoup.complos.org |
| Trophoblast Cells | Hexosamine pathway, MTOR signaling | Cell proliferation, placental development | Fructose stimulates proliferation via the hexosamine pathway and MTOR signaling. nih.gov |
Microbial Systems
Microorganisms provide powerful and genetically tractable systems for studying fundamental aspects of D-fructose 6-phosphate metabolism.
Corynebacterium glutamicum : This bacterium is widely used for the industrial production of amino acids. In C. glutamicum, fructose is typically utilized in a way that leads to a low flux through the oxidative pentose (B10789219) phosphate (B84403) pathway (oxPPP), which is important for producing NADPH needed for biosynthesis. frontiersin.org Researchers have engineered strains to utilize fructose via a pathway that generates fructose-6-phosphate, leading to increased oxPPP flux and improved production of compounds like L-lysine. frontiersin.org Overexpression of fructose-1,6-bisphosphatase has also been shown to increase lysine (B10760008) production on various sugar sources. asm.orgnih.gov Deletion of the gene for fructose-1,6-bisphosphatase (fbp) makes the bacterium unable to grow on certain carbon sources, highlighting the enzyme's essential role. nih.gov
Aspergillus fumigatus : This fungus is an opportunistic human pathogen. The enzyme glutamine:fructose-6-phosphate aminotransferase (Gfa1), which is part of the hexosamine biosynthetic pathway starting from F6P, is essential for the growth and virulence of A. fumigatus. nih.gov In the context of an immune response, the metabolism of A. fumigatus and the host dendritic cells is altered, with changes in glycolytic pathways involving F6P. nih.gov
Yeast: Yeast has been a classic model for studying glycolysis and its regulation. The oscillatory behavior of metabolism observed in pancreatic islets has been compared to similar metabolic oscillations found in yeast, which are shaped early in glycolysis, involving intermediates like F6P. plos.org
Organotypic Slice Cultures
While less commonly cited specifically for D-fructose 6-phosphate research in the provided context, organotypic slice cultures, which maintain the three-dimensional structure and cellular heterogeneity of a tissue, are valuable for studying metabolic processes in a more physiologically relevant setting than cell lines. For instance, liver and adipose tissue slices could be used to investigate the integrated metabolism of fructose and the role of F6P in these tissues.
Animal Models
Animal models are indispensable for studying the systemic effects of D-fructose 6-phosphate metabolism and its implications for whole-body physiology and disease.
Rodent Models (e.g., Rats, Mice) for Metabolic Investigations
Rodents are the most common animal models for studying metabolic diseases. nih.govnih.gov High-fructose diets are frequently used to induce metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. nih.govnih.gov In rodent models, high-fructose intake leads to a continuous entry of fructose into the glycolytic pathway, bypassing the main rate-controlling step and leading to the production of precursors for fat synthesis. nih.gov Studies in mice have shown that the small intestine converts a significant portion of dietary fructose into glucose and other metabolites. researchgate.net In rat models of neuroinflammation, PET imaging with a labeled fructose analog has been used to study fructose metabolism in the brain. mdpi.com
Interactive Table: Rodent Models in D-Fructose 6-Phosphate Research
| Rodent Model | Diet/Condition | Research Focus | Key Findings |
| Rats & Mice | High-Fructose Diet | Metabolic Syndrome, Obesity, NAFLD | Induces features of metabolic syndrome; alters lipid metabolism. nih.govnih.gov |
| Mice | Normal Diet | Intestinal Fructose Metabolism | Small intestine converts fructose to glucose and other metabolites. researchgate.net |
| Rats | LPS-induced Neuroinflammation | Brain Fructose Metabolism | PET imaging shows increased fructose metabolism in inflamed brain regions. mdpi.com |
| Mice | Genetically Modified (e.g., FBPase overexpression) | Pancreatic β-cell function | Increased FBPase in islets leads to reduced insulin secretion. nih.gov |
Plant Models (e.g., Rice, Wheat, Sugarcane, Cotton) for Carbohydrate Metabolism and Development
Plants synthesize and utilize sugars for energy, growth, and storage. D-fructose 6-phosphate is a central molecule in plant carbohydrate metabolism.
Rice: The enzyme phosphoglucose (B3042753) isomerase (PGI), which interconverts glucose-6-phosphate and fructose-6-phosphate, has been studied in rice. rcsb.org
Wheat: The levels of F6P and other sugar phosphates change dramatically during wheat grain development. researchgate.net The interconversion of glucose-6-phosphate and F6P is a key step in sucrose (B13894) and starch synthesis. rcsb.orgnih.gov Studies in wheat seedlings have identified multiple forms of the enzyme pyrophosphate:D-fructose-6-phosphate 1-phosphotransferase (PFP), which is regulated by fructose 2,6-bisphosphate. nih.gov Multi-omics analysis of wheat under cold stress has shown downregulation of D-fructose 6-phosphate. frontiersin.org
Sugarcane: Sugarcane is a major source of sucrose. The enzyme PFP plays a role in carbon partitioning towards sucrose accumulation. nih.gov Down-regulation of PFP activity in sugarcane has been shown to enhance sucrose accumulation in immature parts of the plant. nih.govcapes.gov.br There is an inverse correlation between PFP activity and sucrose content in different sugarcane varieties. capes.gov.br
Cotton: While not explicitly detailed in the provided search results for F6P, cotton, as a major crop, is a relevant model for studying carbohydrate metabolism and fiber development, where F6P would play a central role.
Interactive Table: Plant Models in D-Fructose 6-Phosphate Research
| Plant Model | Key Enzyme(s)/Pathway(s) | Research Focus | Key Findings |
| Rice | Phosphoglucose Isomerase (PGI) | Carbohydrate Metabolism | PGI catalyzes the interconversion of G6P and F6P. rcsb.org |
| Wheat | PFP, PGI, Starch & Sucrose Synthesis Pathways | Grain Development, Starch Synthesis, Stress Response | F6P levels fluctuate during grain development; PFP is regulated by F2,6BP; F6P is downregulated under cold stress. rcsb.orgresearchgate.netnih.govnih.govfrontiersin.org |
| Sugarcane | Pyrophosphate:D-fructose-6-phosphate 1-phosphotransferase (PFP) | Sucrose Accumulation | Down-regulation of PFP enhances sucrose storage. nih.govnih.govcapes.gov.brcapes.gov.br |
Invertebrate Models (e.g., Caenorhabditis elegans, Galleria mellonella) for Pathogenicity Studies
The study of host-pathogen interactions has increasingly utilized invertebrate models due to ethical, cost, and logistical advantages over mammalian systems. nih.govresearchgate.net Among the most prominent are the nematode Caenorhabditis elegans and the greater wax moth larva, Galleria mellonella. researchgate.net These models are instrumental in dissecting the complex interplay between pathogen virulence factors and host immune responses, where metabolic pathways involving compounds like D-fructose 6-phosphate are fundamentally important.
Caenorhabditis elegans
C. elegans has emerged as a powerful tool for large-scale screenings to identify novel drugs and drug targets for various conditions, including pathogen infections. nih.gov This simple organism offers a genetically tractable system to investigate both pathogenic mechanisms and the host's innate immunity. mdpi.com Although it lacks adaptive immunity and professional immune cells, C. elegans possesses a highly efficient innate immune system and behavioral defenses to combat pathogens encountered in its natural soil habitat. mdpi.comnih.gov
The intestine of C. elegans is a primary site for studying host-pathogen interactions, as bacteria serve as both its food source and potential agents of disease. nih.gov Research has shown that the proper functioning of mitochondria within the intestinal epithelial cells is crucial for maintaining metabolic homeostasis during infection. mdpi.com Pathogens like Pseudomonas aeruginosa can disrupt mitochondrial function, highlighting the importance of metabolic integrity in host defense. mdpi.com
Metabolic pathways are central to the worm's defense. For instance, the insulin/insulin-like growth factor (IGF-1) signaling pathway, which is highly conserved across species, integrates the host's nutritional status with metabolic control and resistance to pathogens. nih.gov Furthermore, specific lipid metabolism and lipogenesis enzymes are required for proper immune activation. nih.gov While direct studies focusing on D-fructose 6-phosphate in C. elegans pathogenicity are not extensively documented, the model's utility is clear. For example, studies on Enterococcus faecalis virulence in C. elegans identified that a gene encoding sucrose-6-phosphate (B12958860) hydrolase, an enzyme involved in sugar catabolism, was crucial for pathogenicity. ohsu.edu Given that fructose metabolic pathways, such as glycolysis, are present in C. elegans, this model provides a valuable platform to investigate how pathogens might manipulate host carbohydrate metabolism for their own benefit. umassmed.edu
Galleria mellonella
The larvae of G. mellonella have become a widely accepted model for assessing the virulence of microbial pathogens and the efficacy of antimicrobial compounds, often providing results comparable to those from mammalian models. nih.govnih.gov Key advantages include the ability to be incubated at human physiological temperatures (37°C) and an innate immune system that shares remarkable structural and functional similarities with that of mammals. nih.govmicrobiologysociety.org This immune response includes both cellular (hemocytes) and humoral components (antimicrobial peptides). nih.govnih.gov
G. mellonella is used to study a wide range of human pathogens, including bacteria like Pseudomonas aeruginosa and fungi such as Aspergillus fumigatus and Candida albicans. nih.govmicrobiologysociety.orgnih.gov During infection, changes in larval survival, hemocyte numbers, and the proliferation of the pathogen within the insect's body are measured as indicators of virulence and the host's immune response. nih.gov
The host-pathogen interaction in G. mellonella involves a battle for essential nutrients, a concept known as nutritional immunity. nih.gov For example, upon infection with P. aeruginosa, the larvae actively redistribute zinc to limit its availability to the pathogen, a strategy also observed in mammalian infections. nih.gov The pathogen, in turn, must adapt its metabolism to survive this nutrient-scarce environment. nih.gov The fat body of the insect, which is the main organ for synthesizing defense molecules, can be targeted and destroyed by pathogens like Beauveria bassiana as a virulence mechanism. nih.gov Although specific research linking D-fructose 6-phosphate to pathogenicity in G. mellonella is limited, the model's established use in studying the metabolic interplay between host and pathogen makes it highly suitable for such investigations. Understanding how pathogens might exploit or disrupt host fructose metabolism for energy and growth is a promising area for future research using this invertebrate system.
| Feature | Caenorhabditis elegans | Galleria mellonella |
|---|---|---|
| Model Type | Nematode worm | Insect larva (Greater Wax Moth) |
| Key Advantages | Genetically tractable, fully sequenced genome, suitable for high-throughput screening, transparent body allowing live imaging. nih.govresearchgate.net | Can be incubated at 37°C, complex innate immune system similar to mammals, easy to inoculate with precise pathogen doses. researchgate.netnih.gov |
| Immune System | Innate immunity, no adaptive immunity or professional immune cells. mdpi.com | Cellular (hemocytes) and humoral (antimicrobial peptides) innate immunity. nih.gov |
| Relevance to Metabolism Studies | Conserved metabolic pathways (e.g., insulin signaling), allows study of metabolic response to infection in intestinal cells. nih.gov | Used to study nutritional immunity and metabolic adaptation of pathogens during infection. nih.gov |
| Primary Research Applications | Host-pathogen interactions, innate immunity, drug discovery, genetic screening. nih.govmdpi.com | Virulence assessment of pathogens, antimicrobial efficacy testing, host immune response studies. nih.govnih.gov |
Comparative Analysis of In Vitro and In Vivo Experimental Paradigms
The investigation of metabolic compounds like D-fructose 6-phosphate relies on both in vitro (in glass) and in vivo (within the living) experimental models. Each paradigm possesses distinct advantages and limitations, and they are often used to complement one another to build a comprehensive understanding of biological processes. biatgroup.com
In vitro studies, which involve experiments on cells or molecules outside of a living organism, such as in a petri dish, are advantageous for high-throughput screening of pharmaceuticals due to their lower cost and scalability. biatgroup.com They allow for precise control over experimental conditions and are essential for elucidating specific molecular mechanisms and enzymatic activities. nih.gov However, a significant drawback of in vitro systems is their failure to replicate the complex, multi-organ systemic environment of a living being. biatgroup.com Isolated cells often behave differently than they would within an organism, and crucial processes like systemic metabolism, cell-to-cell interactions, and hormonal regulation are not fully accounted for. biatgroup.comnih.gov This can lead to results that are not translatable to a whole organism, with reports indicating that around 30% of drugs that pass in vitro tests subsequently fail in clinical trials. biatgroup.com
Studies on fructose metabolism have explicitly demonstrated the discrepancies that can arise between in vitro and in vivo findings. In one study using young rats, acute in vivo administration of fructose was found to alter the activity of mitochondrial respiratory chain complexes in the liver and skeletal muscle. nih.govnih.gov Specifically, the activity of complex I-III increased in the liver, while the activities of complexes II and II-III decreased in skeletal muscle. nih.govresearchgate.net However, when fructose was applied directly to tissue homogenates in vitro, it did not affect the activities of these same complexes. nih.govnih.gov This suggests that the effects observed in vivo are not caused by a direct action of fructose on the mitochondrial complexes but are likely mediated by indirect, systemic responses, such as the accumulation of metabolites like fructose-1-phosphate or the induction of oxidative stress. nih.govresearchgate.net
| Aspect | In Vitro Paradigms | In Vivo Paradigms |
|---|---|---|
| Definition | Research conducted on cells, tissues, or biological molecules outside a living organism (e.g., cell culture). biatgroup.com | Research conducted within a whole, living organism (e.g., animal models). biatgroup.com |
| Advantages | Less expensive, suitable for high-throughput screening, fewer ethical concerns, precise control over variables. biatgroup.com | Accounts for systemic complexity (metabolism, organ interactions), provides data on overall toxicity and efficacy, higher biological relevance. biatgroup.comresearchgate.net |
| Limitations | Fails to replicate complex organ systems, biochemical processes like metabolism may be absent or different, results may not be translatable to whole organisms. biatgroup.comnih.gov | More costly and time-consuming, raises ethical concerns, complex data can be difficult to interpret. biatgroup.com |
| Example with Fructose Metabolism | Direct application of fructose to tissue homogenates showed no effect on mitochondrial respiratory chain complexes. nih.govnih.gov | Administration of fructose to live rats altered the activity of mitochondrial respiratory chain complexes, indicating an indirect, systemic effect. nih.govnih.gov |
Emerging Research Directions and Academic Applications of D Fructose 6 Phosphate Studies
Elucidation of Regulatory Mechanisms in Metabolic Disorders
D-fructose 6-phosphate is a key player in the intricate network of metabolic pathways. Its dysregulation has been implicated in several metabolic disorders, prompting intensive research into its precise roles.
Role in Insulin (B600854) Resistance and Type 2 Diabetes Pathogenesis
The metabolism of fructose (B13574), which leads to the formation of fructose 6-phosphate, is increasingly recognized for its contribution to insulin resistance and the development of type 2 diabetes. Unlike glucose metabolism, which is tightly regulated, fructose can be rapidly phosphorylated in the liver, bypassing key regulatory steps in glycolysis. nih.gov This can lead to an uncontrolled influx of substrates into metabolic pathways, contributing to insulin resistance. nih.gov
Chronic exposure to high levels of fructose can indirectly lead to hyperinsulinemia. nih.gov One proposed mechanism involves the hexosamine biosynthesis pathway (HBP), where fructose 6-phosphate is converted to glucosamine-6-phosphate. youtube.com Increased flux through the HBP can impair insulin signaling and glucose uptake in muscle and adipose tissues, leading to insulin resistance. nih.govyoutube.com
Furthermore, the accumulation of intracellular triglycerides, a consequence of unregulated fructose metabolism, is associated with lipotoxicity and the failure of pancreatic beta-cells, which are crucial for insulin production. nih.gov Studies have also shown that increasing the levels of fructose 2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), can overcome hepatic insulin resistance in mouse models of type 2 diabetes. nih.govphysiology.org This suggests that targeting pathways involving fructose 6-phosphate could be a viable therapeutic strategy for managing type 2 diabetes. nih.gov
| Metabolic Consequence of Fructose Metabolism | Impact on Insulin Resistance and Type 2 Diabetes | Key Mediators |
| Bypass of glycolytic regulation | Uncontrolled substrate influx, contributing to insulin resistance. nih.gov | Phosphofructokinase nih.gov |
| Increased Hexosamine Biosynthesis Pathway (HBP) flux | Impaired insulin signaling and glucose uptake. nih.govyoutube.com | Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT) youtube.com |
| Intracellular triglyceride accumulation | Lipotoxicity and pancreatic beta-cell failure. nih.gov | - |
| Increased Fructose 2,6-bisphosphate levels | Overcomes hepatic insulin resistance. nih.govphysiology.org | Phosphofructokinase-1 (PFK-1) nih.gov |
Contribution to Non-alcoholic Fatty Liver Disease (NAFLD)
Excessive fructose consumption is a significant risk factor for the development and progression of non-alcoholic fatty liver disease (NAFLD). wustl.edunih.gov The liver is the primary site of fructose metabolism, where it is readily converted to intermediates that fuel de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid sources. nih.govnih.govfrontiersin.org This leads to the accumulation of fat in the liver, a hallmark of NAFLD. nih.govfrontiersin.org
The metabolism of fructose through the action of ketohexokinase (KHK) can lead to a rapid depletion of intracellular ATP, which in turn can trigger cellular stress and inflammation. nih.gov Studies in both animals and humans have demonstrated a strong correlation between high fructose intake and the severity of NAFLD. nih.govnih.gov Fructose consumption has been shown to be nearly two to three times higher in patients with NAFLD compared to healthy controls. nih.gov
Furthermore, fructose metabolism activates key transcription factors, such as sterol regulatory element-binding protein 1c (SREBP-1c) and carbohydrate-responsive element-binding protein (ChREBP), which promote the expression of genes involved in lipogenesis. nih.govnih.govmdpi.com This transcriptional reprogramming further exacerbates lipid accumulation in the liver. The gut microbiota also plays a role, as it can metabolize fructose into short-chain fatty acids that serve as additional substrates for hepatic DNL. frontiersin.org
| Mechanism | Effect on NAFLD Pathogenesis | Key Molecules Involved |
| De Novo Lipogenesis (DNL) | Increased synthesis and accumulation of fat in the liver. nih.govnih.govfrontiersin.org | Ketohexokinase (KHK), Acetyl-CoA |
| ATP Depletion | Cellular stress and inflammation. nih.gov | Ketohexokinase (KHK) |
| Transcriptional Regulation | Upregulation of lipogenic genes. nih.govnih.govmdpi.com | SREBP-1c, ChREBP |
| Gut Microbiota Metabolism | Provides additional substrates for hepatic DNL. frontiersin.org | Short-chain fatty acids |
Implications in Cancer Cell Metabolism and Proliferation
The role of fructose metabolism in cancer is a rapidly evolving area of research. Cancer cells exhibit altered metabolic pathways to support their high proliferation rates, a phenomenon known as metabolic reprogramming. nih.govnih.govnih.gov Fructose can serve as an alternative carbon source for cancer cells, particularly in glucose-depleted environments. nih.gov
Fructose metabolism can fuel glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), providing cancer cells with the necessary energy and biosynthetic precursors for proliferation. nih.govmdpi.combiomolther.org The PPP is crucial for producing NADPH, which is essential for antioxidant defense and the synthesis of nucleotides. biomolther.orgnih.gov Some studies have shown that fructose preferentially enters the non-oxidative branch of the PPP in certain cancer cells. mdpi.com
Furthermore, fructose metabolism has been linked to increased aggressiveness and chemoresistance in some cancers. explorationpub.comelsevier.es For instance, in liver cancer cells, fructose-induced metabolic reprogramming has been shown to enhance resistance to chemotherapy. explorationpub.comelsevier.es The enzyme ketohexokinase (KHK), which catalyzes the first step of fructose metabolism, has been implicated in promoting tumor growth. nih.gov The ability of cancer cells to utilize fructose highlights a potential therapeutic vulnerability that could be exploited to develop new anti-cancer strategies. nih.govnih.gov
| Metabolic Pathway | Role in Cancer | Key Enzymes/Products |
| Glycolysis | Provides energy (ATP) for cancer cell proliferation. nih.gov | Hexokinase, Phosphofructokinase |
| Pentose Phosphate Pathway (PPP) | Generates NADPH for antioxidant defense and precursors for nucleotide synthesis. mdpi.combiomolther.orgnih.gov | Glucose-6-phosphate dehydrogenase, Transketolase |
| Fructolysis | Provides an alternative carbon source to fuel cancer cell metabolism. nih.gov | Ketohexokinase (KHK) |
Therapeutic Target Identification and Enzyme Modulation
The central role of D-fructose 6-phosphate and its metabolic enzymes in various diseases has made them attractive targets for therapeutic intervention.
Development of Enzyme Inhibitors and Activators
Researchers are actively developing small molecule inhibitors and activators that target key enzymes in fructose metabolism. nih.gov Phosphofructokinase (PFK), a critical regulatory enzyme in glycolysis that converts fructose 6-phosphate to fructose 1,6-bisphosphate, is a significant focus. nih.govacs.org Inhibitors of PFK can modulate glycolytic flux and are being investigated for their potential in treating diseases characterized by excessive glycolysis, such as cancer and certain parasitic infections. nih.govscbt.com For example, PFK has been identified as a potential drug target against trypanosomiasis. nih.gov
Conversely, activators of enzymes that regulate fructose 2,6-bisphosphate levels are also being explored. Fructose 2,6-bisphosphate is a potent allosteric activator of PFK-1. youtube.comnih.gov By increasing the levels of this molecule, it is possible to enhance glycolysis, which could be beneficial in conditions where glucose metabolism is impaired. nih.govphysiology.org The development of specific and potent modulators of these enzymes holds promise for the development of novel therapies for a range of metabolic diseases. nih.govscbt.com
Metabolic Engineering and Synthetic Biology Applications
Beyond its role in disease, D-fructose 6-phosphate is a key intermediate in metabolic pathways that can be harnessed for biotechnological purposes.
Metabolic engineering and synthetic biology aim to redesign the metabolism of microorganisms for the production of valuable chemicals and biofuels. nih.govunl.edu The pentose phosphate pathway (PPP), which originates from glucose 6-phosphate and fructose 6-phosphate, is a central route for producing precursor metabolites for a wide range of compounds. unl.edubiorxiv.org
By manipulating the expression of genes in the PPP, such as those encoding for ribose 5-phosphate isomerase and ribulose 5-phosphate 3-epimerase, researchers can enhance the production of desired products. unl.edu For instance, metabolic engineering of the PPP in cyanobacteria has been shown to improve the production of limonene, a valuable isoprenoid. unl.edu These approaches demonstrate the potential of leveraging our understanding of fructose 6-phosphate metabolism for sustainable and bio-based manufacturing. unl.edubiorxiv.org
Role in Plant Physiology and Crop Improvement
D-fructose 6-phosphate (F6P) is a pivotal intermediate in plant metabolism, centrally positioned in both glycolysis and the Calvin cycle. Its concentration and flux through various metabolic pathways are critical for plant growth, development, and response to environmental cues. Emerging research has highlighted the manipulation of F6P metabolism as a promising strategy for enhancing crop yield and resilience.
F6P stands at a metabolic crossroads, where its fate determines the allocation of carbon resources. It is interconvertible with glucose-6-phosphate (G6P) via phosphoglucose (B3042753) isomerase (PGI) and can be phosphorylated to fructose-1,6-bisphosphate (F1,6BP) by phosphofructokinase (PFK) or pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP). nih.govrcsb.org These reactions are key control points. For instance, PFP, which catalyzes the reversible conversion of F6P to F1,6BP, is essential for starch biosynthesis and seed development in rice. nih.gov Mutation of the gene encoding a subunit of this enzyme, PFP1β, resulted in significantly reduced grain weight and starch content. nih.gov
The regulation of F6P is intricately linked to signaling molecules like fructose-2,6-bisphosphate (F2,6BP) and trehalose-6-phosphate (B3052756) (T6P). F2,6BP, synthesized from F6P, is a potent allosteric regulator that influences the partitioning of fixed carbon between sucrose (B13894) for transport and starch for storage. nih.gov Studies in Arabidopsis plants with genetically reduced levels of F2,6BP showed a significant shift in carbon allocation, favoring sucrose synthesis over starch accumulation. nih.gov This manipulation also led to increased photosynthetic rates under specific light conditions, suggesting that fine-tuning F6P metabolism can enhance primary productivity. nih.gov
Furthermore, T6P, which is synthesized from G6P and F6P, acts as a crucial signal for sucrose availability, influencing plant growth and development in response to carbon status. nih.gov The T6P pathway has been identified as a key target for improving crop performance, with modifications leading to increased yield potential and resilience to stresses like drought in major crops such as wheat, maize, and rice. nih.govusda.gov
Abiotic stress responses are also heavily dependent on carbohydrate metabolism, where F6P plays a significant role. In a multi-omics analysis of different wheat cultivars under cold stress, D-fructose 6-phosphate was identified as one of the metabolites that were downregulated. frontiersin.org This change is part of a broader metabolic reprogramming that plants undergo to adapt to adverse environmental conditions. mdpi.comnih.govnih.gov Enzymes that metabolize F6P, such as fructose-1,6-bisphosphate aldolase (B8822740) (FBA), are also implicated in stress tolerance. mdpi.com Identifying FBA genes in sweet potato has opened avenues for developing varieties with improved yield, starch content, and tolerance to drought and salt stress. mdpi.com
The following table summarizes key research findings on the genetic manipulation of enzymes related to D-fructose 6-phosphate metabolism and its impact on crop traits.
Table 1: Impact of Modifying D-Fructose 6-Phosphate-Related Enzymes on Crop Traits
| Gene/Enzyme Modified | Plant Species | Observed Phenotypic Change | Research Focus | Reference(s) |
| Fructose-6-phosphate,2-kinase/ Fructose-2,6-bisphosphatase | Arabidopsis thaliana | Altered carbon partitioning (increased sucrose vs. starch); increased photosynthetic rate at 100-150 µmol m⁻² s⁻¹ photons. | Carbon Allocation | nih.gov |
| Pyrophosphate:fructose 6-phosphate 1-phosphotransferase (PFP1) | Rice (Oryza sativa) | Mutation led to remarkably low grain weight and starch content; altered starch physicochemical properties. | Seed Development & Starch Synthesis | nih.gov |
| Cytosolic Phosphoglucose Isomerase (PGIc) | Wheat (Triticum aestivum) engineered into Arabidopsis thaliana | Engineering into chloroplasts resulted in starch overaccumulation, increased CO₂ assimilation, up to 19% more biomass, and 27% higher seed yield. | Photosynthesis & Biomass | rcsb.org |
| Trehalose-6-Phosphate Phosphatase (TPP) | Wheat (Triticum aestivum) | Genetic variation in a TPP gene associated with a 12.1–19.1% variance in thousand-grain weight. | Grain Size & Yield | nih.gov |
| Fructose-1,6-bisphosphate Aldolase (FBA) | Sweet Potato (Ipomoea batatas) | Identified as a candidate gene family for improving yield, starch content, and abiotic stress tolerance. | Yield & Stress Tolerance | mdpi.com |
Investigations in Neuroprotective Mechanisms and Neurological Disorders
The brain's high energy demand is met almost exclusively by the metabolism of glucose, making glycolytic intermediates like D-fructose 6-phosphate (F6P) critical for neuronal function and survival. nih.gov Emerging research is uncovering the significant implications of altered F6P metabolism and its derivatives in the pathology of various neurological disorders, including Alzheimer's disease (AD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS).
A growing body of evidence suggests that disruptions in cerebral glucose utilization and fructose metabolism are central to the pathogenesis of AD. cuanschutz.edunih.govmedicalnewstoday.com Some studies propose that AD may be driven by the overactivation of fructose metabolism in the brain. cuanschutz.edunih.gov This hypothesis suggests that chronic activation of this pathway, which can be triggered by dietary factors like high-glycemic-index carbohydrates and salt that lead to endogenous fructose production, results in a persistent reduction in cerebral energy levels. nih.govyoutube.com This energy deficit can lead to the neuronal dysfunction, atrophy, and inflammation characteristic of AD. mdpi.comcuanschutz.edu Notably, studies have reported that fructose levels in the brains of AD patients can be five to six times higher than in healthy controls. medicalnewstoday.comyoutube.com
Beyond AD, the metabolites downstream of F6P are being investigated for their roles in other neurodegenerative diseases. Fructose-2,6-bisphosphate (F2,6BP), a potent glycolytic regulator synthesized from F6P, has shown promise in models of HD and ALS. nih.govbiorxiv.org In these conditions, a key DNA repair enzyme, polynucleotide kinase 3′-phosphatase (PNKP), is found to be impaired. nih.govbiorxiv.org Research has revealed that the levels of both F2,6BP and the enzyme that synthesizes it (PFKFB3) are significantly reduced in the brains of patients with HD and ALS. nih.govbiorxiv.org Crucially, supplementing with F2,6BP was shown to restore the activity of the compromised PNKP enzyme in nuclear extracts from patient brains and in neuronal cells derived from an HD mouse model. nih.gov This suggests that targeting the F6P/F2,6BP axis could be a viable therapeutic strategy to counteract the DNA repair deficiencies seen in these devastating diseases.
Furthermore, the related glycolytic intermediate, D-fructose-1,6-bisphosphate (F1,6BP), has demonstrated significant neuroprotective effects in various experimental models. nih.govnih.gov It has been shown to protect against neuronal damage from hypoxia and ischemia and to reduce neuropathic pain. nih.govnih.gov Its protective mechanisms are thought to be multifaceted, involving the provision of an alternative energy source to maintain ATP levels, reduction of oxidative stress, and modulation of inflammatory and cell signaling pathways. nih.govnih.gov
The table below summarizes key research findings on the role of D-fructose 6-phosphate and its derivatives in the context of neurological disorders.
Table 2: Research Findings on D-Fructose 6-Phosphate and Related Metabolites in Neurological Disorders
| Compound | Neurological Disorder | Key Research Finding | Potential Mechanism | Reference(s) |
| Fructose | Alzheimer's Disease (AD) | Fructose levels are 5- to 6-fold higher in the brains of AD patients compared to controls. | Overactivation of fructose metabolism may drive cerebral energy deficit, inflammation, and neuronal dysfunction. | medicalnewstoday.comyoutube.com |
| Fructose-2,6-bisphosphate (F2,6BP) | Huntington's Disease (HD) | F2,6BP levels are significantly lower in nuclear extracts of postmortem HD brains. Supplementation restored the activity of the DNA repair enzyme PNKP. | Acts as a positive modulator of PNKP activity, correcting deficits in DNA repair. | nih.gov |
| Fructose-2,6-bisphosphate (F2,6BP) | Amyotrophic Lateral Sclerosis (ALS) / Frontotemporal Dementia (FTD) | F2,6BP levels were significantly lower in patient brain samples. Exogenous F2,6BP restored PNKP activity in patient-derived cells. | Reverses impaired DNA repair mechanisms by restoring the function of the PNKP enzyme. | biorxiv.org |
| D-fructose-1,6-bisphosphate (F1,6BP) | Neuropathic Pain (Chronic Constriction Injury Model) | Daily administration of F1,6BP reduced mechanical hyperalgesia in mice. | Reduces nociceptive neuron activation in the dorsal root ganglia. | nih.gov |
| D-fructose-1,6-bisphosphate (F1,6BP) | Hypoxia/Ischemia | Exerts a protective action in different cell types, including the brain, against hypoxic/ischemic damage. | Improves ATP availability, decreases oxidative stress, and has anti-inflammatory properties. | nih.gov |
Q & A
Q. How can structural analogs of this compound be used to probe enzyme mechanism specificity?
- Methodological Answer :
- Epimers : Compare C-3 (D-psicose 6-phosphate), C-4 (D-tagatose 6-phosphate), and C-5 (α-L-sorbose 6-phosphate) analogs. Tagatose 6-phosphate mimics native substrate kinetics (Kₘ = 0.032 mM; Vₘₐₓ = 46% of native), while sorbose is inactive .
- Table : Kinetic Parameters for PFK Substrates
| Substrate | Kₘ (mM) | Vₘₐₓ (% of Native) |
|---|---|---|
| D-Fructose 6-phosphate | 0.032 | 100 |
| D-Tagatose 6-phosphate | 0.035 | 98 |
| D-Psicose 6-phosphate | 3.0 | 46 |
| α-L-Sorbose 6-phosphate | N/A | 0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
